N-Carbobenzyloxy mannosamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOTMQAWIIMKK-JBSNKVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675553 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137157-50-7 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of N-Carbobenzyloxy Mannosamine in Glycobiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of N-acyl mannosamine analogs, with a particular focus on N-Carbobenzyloxy (Cbz) mannosamine, in the field of glycobiology. It details their application in metabolic glycoengineering to modulate cell surface sialylation, a key factor in numerous physiological and pathological processes. This document offers in-depth experimental protocols, quantitative data for various N-acyl mannosamine analogs, and visual representations of the underlying biochemical pathways and experimental workflows. The primary role of N-Cbz-mannosamine as a pivotal synthetic intermediate for preparing biologically active N-acyl mannosamine precursors is also elucidated.
Introduction to Metabolic Glycoengineering with N-Acyl Mannosamine Analogs
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological functions. The terminal monosaccharide on many of these glycan chains is sialic acid, which plays a critical role in cell-cell communication, immune responses, and pathogen interactions.[1] Metabolic glycoengineering is a powerful technique that enables the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[2][3]
N-acyl-modified mannosamine derivatives are key players in this technology, serving as precursors for the biosynthesis of non-natural sialic acids.[2] When introduced to cells, these analogs are taken up and processed by the cellular machinery of the sialic acid biosynthetic pathway, leading to the incorporation of the modified sialic acids onto cell surface glycoconjugates.[4] This allows for the precise modulation of cell surface chemistry and the study of the functional consequences of altered sialylation.
The Pivotal Role of N-Carbobenzyloxy (Cbz) Mannosamine as a Synthetic Intermediate
While a variety of N-acyl mannosamine analogs with different acyl groups (e.g., acetyl, propanoyl, butanoyl) are directly used in metabolic glycoengineering experiments to elicit biological effects, N-Carbobenzyloxy (Cbz) mannosamine primarily serves as a crucial intermediate in the chemical synthesis of these analogs.[5][6] The Cbz group is a widely used protecting group for amines in organic synthesis.[7] Its role is to mask the reactivity of the amino group of mannosamine during chemical transformations on other parts of the sugar molecule.
The general strategy involves:
-
Protection: The amino group of D-mannosamine is protected with the Cbz group.
-
Modification: Other parts of the mannosamine molecule can be modified as desired.
-
Deprotection/Acylation: The Cbz group is then removed, typically through hydrogenolysis, and the desired N-acyl group (e.g., acetyl, propanoyl) is introduced.[8]
This synthetic flexibility allows for the creation of a diverse library of N-acyl mannosamine analogs for glycobiology research.
Key Signaling Pathways Influenced by Altered Sialylation
Modulating cell surface sialylation through metabolic glycoengineering can have profound effects on cellular signaling. One of the most well-studied areas is the impact of polysialic acid (polySia), a polymer of sialic acid often found on the Neural Cell Adhesion Molecule (NCAM), on cell behavior.
NCAM-Mediated Signaling
Changes in the polysialylation status of NCAM can influence downstream signaling cascades that regulate cell adhesion, migration, and differentiation. Two key pathways have been identified:
-
EGFR/STAT3 Pathway: Polysialylation of NCAM can modulate the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is known to be involved in cell motility.[9]
-
β-catenin/Slug Pathway: NCAM-140 overexpression has been shown to induce the translocation of β-catenin to the nucleus, activating the β-catenin/slug signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT), cell proliferation, and migration.[9]
Quantitative Data on the Effects of N-Acyl Mannosamine Analogs
The biological effects of N-acyl mannosamine analogs are often dose-dependent. The following tables summarize key quantitative data from studies on various analogs.
Table 1: Cytotoxicity of Peracetylated N-Acyl Mannosamine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Peracetylated N-acetylmannosamine | Jurkat | > 100 | [10] |
| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Jurkat | > 100 | [10] |
| Peracetylated N-azidoacetylsialic acid (Ac5SiaNAz) | Jurkat | > 256 |[10] |
Table 2: Effect of N-Acyl Mannosamine Analogs on Polysialylation
| Compound | Concentration (µM) | Cell Line | Effect on Polysialylation | Reference |
|---|---|---|---|---|
| N-propanoylmannosamine (ManNProp) | 300 | MCF-7 | 33% reduction | [10] |
| N-butanoylmannosamine (ManNBut) | Not specified | HeLa | Effective inhibitor | [11] |
| N-pentanoylmannosamine | Not specified | HeLa | Effective inhibitor |[11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of N-acyl mannosamine analogs in glycobiology research.
Synthesis of N-Acyl-Modified Mannosamines (Example: ManNProp)
This protocol describes the synthesis of N-propionylmannosamine (ManNProp). A similar procedure can be followed for other N-acyl analogs by substituting the corresponding acyl chloride.[4]
Materials:
-
Mannosamine hydrochloride
-
Sodium methoxide solution (3 mM)
-
Propionyl chloride
-
Ethyl acetate
-
Methanol
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Lyophilizer
Procedure:
-
Dissolve 431.2 mg of mannosamine hydrochloride in 10 mL of 3 mM sodium methoxide solution in a glass bottle with a stir bar.
-
Cool the mixture to 0°C on an ice bath.
-
While stirring, slowly add 210 µL of propionyl chloride dropwise to the solution.
-
Incubate the stirring mixture at 0°C for 4 hours.
-
Transfer the solution to a plastic tube and create small holes in the lid.
-
Rapidly freeze the solution in liquid nitrogen.
-
Lyophilize the sample until completely dry.
-
Dissolve the dried product in a mixture of ethyl acetate, methanol, and water for purification (e.g., by chromatography).
Metabolic Glycoengineering in Cell Culture
This protocol outlines the general procedure for treating cells with N-acyl mannosamine analogs to modify their cell surface sialylation.
Materials:
-
Cell line of interest (e.g., Kelly neuroblastoma cells)
-
Complete cell culture medium
-
N-acyl mannosamine analog (e.g., ManNProp) stock solution
-
Cell culture plates/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells at the desired density in cell culture plates or dishes. For sialic acid monosaccharide analysis, a density of 1 x 10^5 cells in a 48-well plate is recommended. For polysialic acid analysis, 1 x 10^6 cells in a 6 cm dish is appropriate.[4]
-
Allow the cells to adhere and grow for 24 hours.
-
Add the N-acyl mannosamine analog to the cell culture medium at the desired final concentration (e.g., 50-500 µM). A vehicle control (e.g., PBS) should be run in parallel.
-
Incubate the cells for a period of 48-72 hours to allow for metabolic incorporation of the analog.
-
Harvest the cells for downstream analysis (e.g., HPLC, Western blot, flow cytometry).
Analysis of Sialic Acid Incorporation by HPLC
This protocol describes the quantification of natural and non-natural sialic acids from cell lysates using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4]
Materials:
-
Cell pellet from metabolic glycoengineering experiment
-
Acetic acid (2 M)
-
DMB solution (7 mg/mL in 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Resuspend the cell pellet in 2 M acetic acid.
-
Hydrolyze the sample at 80°C for 2 hours to release sialic acids.
-
Centrifuge to pellet debris and collect the supernatant.
-
Mix the supernatant with an equal volume of DMB solution.
-
Incubate at 50°C for 2.5 hours in the dark to derivatize the sialic acids.
-
Stop the reaction by placing the samples on ice.
-
Analyze the derivatized sialic acids by HPLC. The excitation wavelength is typically 373 nm and the emission wavelength is 448 nm.
-
Quantify the different sialic acid species by comparing their peak areas to those of known standards.
Western Blot Analysis of Polysialic Acid
This protocol details the detection of polysialic acid on NCAM by Western blotting.
Materials:
-
Cell lysate from metabolic glycoengineering experiment
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-polysialic acid antibody (e.g., clone 735 or 12E3)
-
Secondary antibody: HRP-conjugated anti-IgM or anti-IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-polysialic acid antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
Experimental Workflows and Logical Relationships
Visualizing the workflow of experiments and the logical connections between different steps is crucial for understanding and replicating complex studies.
Workflow for Metabolic Glycoengineering and Analysis
The following diagram illustrates the overall workflow from treating cells with an N-acyl mannosamine analog to the final analysis of its effects.
Conclusion
N-acyl mannosamine analogs are indispensable tools in glycobiology, enabling researchers to probe the intricate roles of sialic acids in health and disease. While N-Carbobenzyloxy mannosamine is primarily a synthetic intermediate, its utility in the facile preparation of a wide range of biologically active N-acyl mannosamines is paramount. The ability to modulate cell surface sialylation through metabolic glycoengineering has opened new avenues for understanding complex cellular processes and holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant glycosylation. This guide provides a foundational framework of the concepts, data, and protocols necessary for researchers to effectively utilize these powerful chemical tools in their scientific endeavors.
References
- 1. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Biochemical Assay Reagents | 137157-50-7 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US7696328B2 - N-carbobenzyloxy (N-CBZ)-deprotecting enzyme and uses therefor - Google Patents [patents.google.com]
- 8. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 9. NCAM and attached polysialic acid affect behaviors of breast epithelial cells through differential signaling pathways: Polysialylation in regulating NCAM function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of unnatural sialic acids on the polysialylation of the neural cell adhesion molecule and neuronal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-Carbobenzyloxy Mannosamine Derivatives in Chemoenzymatic Sialic Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the outermost termini of glycan chains on glycoproteins and glycolipids. Their strategic location and negative charge are pivotal in a myriad of biological processes, including cell-cell recognition, cell adhesion, and immune responses. The aberrant expression of sialic acids is frequently associated with pathological conditions such as cancer and viral infections, making the synthesis of sialic acid and its derivatives a critical area of research for the development of novel therapeutics and diagnostic tools.
This technical guide provides a comprehensive overview of the use of N-acyl mannosamine analogues as precursors in the chemoenzymatic synthesis of sialic acid and sialosides. It particularly elucidates the role of the N-Carbobenzyloxy (Cbz) group, not as a direct precursor for incorporation, but as a crucial protecting group for acceptor molecules in enzymatic sialylation. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic pathways and workflows to aid researchers in this complex field.
The Chemoenzymatic Approach to Sialic Acid Synthesis
The synthesis of sialic acids can be broadly categorized into chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemoenzymatic approach has gained significant traction as it synergistically combines the flexibility of chemical synthesis for creating diverse analogues with the high stereo- and regioselectivity of enzymatic reactions.[1][2] This method typically involves the use of N-acyl-D-mannosamine (ManN-Acyl) derivatives as precursors, which are then converted to the corresponding sialic acid derivatives through a series of enzymatic reactions.
A highly efficient and widely adopted method is the one-pot, multi-enzyme system.[1][3][4] In this setup, several enzymes work in concert to produce the final sialoside product from a mannosamine precursor and an acceptor molecule without the need for isolating intermediates. This approach significantly improves efficiency and overall yield.
N-Acyl Mannosamine Analogues as Precursors
The sialic acid biosynthetic pathway exhibits a remarkable tolerance for various N-acyl mannosamine analogues, allowing for the generation of a wide array of sialic acid derivatives with modified functionalities.[5][6] These modifications can be used to probe biological functions, develop targeted therapies, or introduce bioorthogonal handles for imaging.
Commonly used N-acyl mannosamine precursors include:
-
N-Acetyl-D-mannosamine (ManNAc): The natural precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.
-
N-Propanoyl-D-mannosamine (ManNProp): Leads to the formation of N-propanoylneuraminic acid (Neu5Prop).
-
N-Butanoyl-D-mannosamine (ManNBut): Leads to the formation of N-butanoylneuraminic acid (Neu5But).
-
N-Azidoacetyl-D-mannosamine (ManNAz): A precursor for azido-functionalized sialic acid, which can be used for bioorthogonal "click" chemistry applications.
The choice of the N-acyl precursor directly influences the structure and properties of the resulting sialic acid.
The Role of the N-Carbobenzyloxy (Cbz) Group
The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its selective removal by hydrogenolysis.[7][8][9] In the context of sialic acid synthesis, the Cbz group is not typically attached to the mannosamine precursor that is incorporated into the sialic acid structure. Instead, it is commonly used to protect the amino group of an acceptor molecule, such as an amino acid or a glycoside with an amino linker, during the enzymatic sialylation process.[10][11]
The use of a Cbz-protected acceptor offers several advantages:
-
Prevention of Undesired Reactions: It prevents the free amine on the acceptor from participating in side reactions.
-
Facilitated Purification: The hydrophobic nature of the Cbz group can aid in the purification of the sialylated product by chromatographic methods.[10]
-
Orthogonal Deprotection: The Cbz group can be removed under mild conditions (e.g., catalytic hydrogenation with Pd/C) that do not affect other sensitive functional groups within the sialoside product.[7][8]
Quantitative Data Presentation
The efficiency of chemoenzymatic sialoside synthesis can vary depending on the specific enzymes, substrates, and reaction conditions used. The following tables summarize reported yields for the synthesis of various sialic acid derivatives and sialosides from different N-acyl mannosamine precursors.
| Precursor | Sialic Acid Derivative | Synthesis Method | Conversion/Yield (%) | Reference(s) |
| ManNAc | Neu5Ac | Chemoenzymatic (Immobilized NAL, continuous flow) | up to 82% (conversion) | [12] |
| ManNAc | Neu5Ac | Chemoenzymatic (Immobilized NAL, batch) | >95% (conversion) | [12] |
| ManNProp | Neu5Prop | Chemical (from mannosamine hydrochloride) | 84% | [13] |
| ManNBut | Neu5But | Chemical (from mannosamine hydrochloride) | 84% | [13] |
| Man2,4diNAc | Neu5Ac7NAc | Enzymatic (PmAldolase) | 72% | [14] |
| Man2,4diN3 | Neu5,7diN3 | Enzymatic (PmAldolase) | 70% | [14] |
| Man2,4,6triN3 | Neu5,7,9triN3 | Enzymatic (PmAldolase) | 70% | [14] |
Table 1: Synthesis Yields of Sialic Acid Derivatives from N-Acyl Mannosamine Precursors
| Precursor | Acceptor | Sialoside Product | Linkage | Yield (%) | Reference(s) |
| ManNAc | LacβProN3 | Neu5Acα2,3LacβProN3 | α2,3 | 61-99% | [1] |
| ManNAc | LacβProN3 | Neu5Acα2,6LacβProN3 | α2,6 | 61-99% | [1] |
| Man2,4diN3 | Galactosides | Neu5,7diN3-sialosides | α2,3 | 64-99% | [10] |
| Man2,4diN3 | Galactosides | Neu5,7diN3-sialosides | α2,6 | 65-100% | [10] |
| Man2,4,6triN3 | Galactosides | Neu5,7,9triN3-sialosides | α2,3 | 64-99% | [10] |
| Man2,4,6triN3 | Galactosides | Neu5,7,9triN3-sialosides | α2,6 | 65-100% | [10] |
| ManNAc | GalNAcαProN3 | Neu5Acα2,6GalNAcαProN3 | α2,6 | High | [15] |
Table 2: Synthesis Yields of Sialosides Using a One-Pot, Three-Enzyme System
Experimental Protocols
Protocol 1: Chemical Synthesis of N-Acyl-D-Mannosamine Derivatives
This protocol describes the general procedure for the N-acylation of D-mannosamine hydrochloride to produce precursors like ManNProp and ManNBut.[13]
Materials:
-
D-mannosamine hydrochloride
-
Sodium methoxide (MeONa) in methanol (MeOH)
-
Propionic anhydride or Butyric anhydride
-
Stir bar and glass bottle
-
Ice bath
Procedure:
-
Dissolve D-mannosamine hydrochloride in a solution of sodium methoxide in methanol.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add the respective acid anhydride (e.g., propionic anhydride for ManNProp) dropwise to the solution.
-
Continue stirring the mixture at 0°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Purify the product by recrystallization or column chromatography. The yield for N-propanoyl- and N-butanoyl-mannosamine is typically around 84%.[13]
Protocol 2: One-Pot, Three-Enzyme Synthesis of a Sialoside
This protocol outlines a general method for the synthesis of a sialoside using a mannosamine precursor, an acceptor, and a three-enzyme system.[1]
Enzymes:
-
Sialic Acid Aldolase (e.g., from E. coli K-12): Catalyzes the condensation of the ManNAc derivative with pyruvate to form the corresponding sialic acid.
-
CMP-Sialic Acid Synthetase (e.g., from N. meningitidis): Activates the newly formed sialic acid to its CMP-sialic acid nucleotide sugar donor.
-
Sialyltransferase (e.g., PmST1 for α2,3-linkage or Pd2,6ST for α2,6-linkage): Transfers the activated sialic acid to a suitable acceptor molecule.
Materials:
-
N-acyl-D-mannosamine precursor (e.g., ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Acceptor molecule (e.g., LacβProN3 or a Cbz-protected acceptor)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
The three enzymes listed above
Procedure:
-
In a reaction vessel, dissolve the N-acyl-D-mannosamine precursor (1.5 equivalents), sodium pyruvate (5 equivalents), CTP (1.5 equivalents), and the acceptor molecule (1 equivalent) in Tris-HCl buffer (e.g., 100 mM, pH 8.8).[1]
-
Add MgCl₂ to a final concentration of 20 mM.[1]
-
Add the three enzymes to the reaction mixture. The amount of each enzyme should be optimized based on its specific activity.
-
Incubate the reaction at 37°C for 4-18 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by adding cold ethanol or by heat inactivation.
-
Purify the sialoside product using size-exclusion chromatography (e.g., Bio-Gel P-2) or silica gel column chromatography.
Protocol 3: Deprotection of a Cbz-Protected Sialoside
This protocol describes the removal of the Cbz protecting group from the sialoside product by catalytic hydrogenation.[7][8]
Materials:
-
Cbz-protected sialoside
-
Methanol (MeOH) or a mixture of MeOH and water
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) source or a hydrogen transfer reagent
-
Celite
Procedure:
-
Dissolve the Cbz-protected sialoside in methanol or a methanol/water mixture.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected sialoside.
Mandatory Visualizations
Sialic Acid Biosynthetic Pathway
Caption: The mammalian biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac).
Chemoenzymatic Synthesis Workflow
Caption: Workflow for chemoenzymatic synthesis of sialosides using a Cbz-protected acceptor.
Conclusion
The chemoenzymatic synthesis of sialic acid and its derivatives is a powerful and versatile methodology that is crucial for advancing our understanding of glycobiology and for the development of novel therapeutics. The use of N-acyl mannosamine precursors allows for the creation of a diverse range of sialic acid structures. The N-Carbobenzyloxy group plays a strategic role as a protecting group for acceptor molecules, ensuring efficient and clean sialylation reactions. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools and information to successfully design and execute the synthesis of complex sialosides for their specific research needs.
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. tdcommons.org [tdcommons.org]
- 10. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs and Other Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cmm.ucsd.edu [cmm.ucsd.edu]
- 15. Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Carbobenzyloxy-D-mannosamine: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-D-mannosamine (N-Cbz-D-mannosamine), a protected form of the amino sugar D-mannosamine. D-mannosamine and its derivatives are of significant interest in glycobiology and drug development, primarily for their role as precursors in the biosynthesis of sialic acids. Sialic acids are crucial components of glycoproteins and glycolipids involved in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The carbobenzyloxy (Cbz) protecting group allows for selective chemical modifications at other positions of the mannosamine molecule.
Chemical Structure and Stereochemistry
N-Carbobenzyloxy-D-mannosamine is a derivative of D-mannosamine where the amino group at the C-2 position is protected by a benzyloxycarbonyl group. The "D" configuration indicates the stereochemistry at C-5, analogous to D-glyceraldehyde. The mannosamine backbone dictates the specific stereochemistry at the other chiral centers. In the pyranose form, which is the most stable cyclic form, the stereochemical configuration is as follows:
-
C-2: The carbobenzyloxyamino group is in an axial orientation in the common 4C1 chair conformation.
-
C-3: The hydroxyl group is in an equatorial orientation.
-
C-4: The hydroxyl group is in an equatorial orientation.
-
C-5: The hydroxymethyl group is in an equatorial orientation.
The presence of the bulky Cbz group can influence the conformational equilibrium of the pyranose ring.
Physicochemical and Spectroscopic Data
| Property | N-Carbobenzyloxy-D-mannosamine (Predicted/Inferred) | D-Mannosamine[1] |
| Molecular Formula | C14H19NO7 | C6H13NO5 |
| Molecular Weight | 313.30 g/mol | 179.17 g/mol |
| Appearance | White to off-white solid | Crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in water |
| 1H NMR | Complex multiplet signals expected in the 3.0-5.5 ppm range for the sugar protons and signals around 5.1 ppm (s, 2H) for the benzylic protons and 7.3 ppm (m, 5H) for the aromatic protons. | Not readily available |
| 13C NMR | Signals for the sugar carbons expected in the 50-100 ppm range, with the anomeric carbon (C-1) being the most downfield. A signal for the carbonyl carbon of the Cbz group is expected around 156 ppm, and aromatic signals between 127-137 ppm. | Not readily available |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N-Carbobenzyloxy-D-mannosamine is not widely published. However, a general and reliable method for the N-Cbz protection of amino sugars can be adapted from established procedures for the protection of amino acids and other amino compounds.[2][3][4][5]
Synthesis of N-Carbobenzyloxy-D-mannosamine
This protocol is a representative procedure based on common methods for N-Cbz protection.
Materials:
-
D-Mannosamine hydrochloride
-
Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve D-mannosamine hydrochloride in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2-3 equivalents) portion-wise with stirring until the effervescence ceases. This neutralizes the hydrochloride and provides the basic conditions for the reaction.
-
Protection: Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure N-Carbobenzyloxy-D-mannosamine as a white solid.
Logical Workflow for Synthesis:
Caption: A logical workflow for the synthesis of N-Cbz-D-mannosamine.
Role in Biological Pathways and Drug Development
While N-Carbobenzyloxy-D-mannosamine itself is a synthetic molecule and not directly involved in natural biological pathways, its deprotected form, D-mannosamine, is a key intermediate in the sialic acid biosynthetic pathway.[6] N-acetyl-D-mannosamine (ManNAc) is the direct precursor to sialic acids.[6]
The ability to introduce a protecting group like Cbz on D-mannosamine is crucial for the chemical synthesis of complex glycans and glycoconjugates. This allows for regioselective modifications at other positions of the sugar, which is essential for creating probes to study glycan-binding proteins or for the development of carbohydrate-based therapeutics.
Signaling Pathway Context: Sialic Acid Biosynthesis
The following diagram illustrates the initial steps of the sialic acid biosynthetic pathway, highlighting the position where D-mannosamine derivatives are involved.
Caption: The role of ManNAc, a derivative of mannosamine, in sialic acid biosynthesis.
Conclusion
N-Carbobenzyloxy-D-mannosamine is a valuable synthetic intermediate for researchers in glycobiology and medicinal chemistry. While detailed characterization data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through standard protection chemistry. Its utility lies in enabling the synthesis of complex mannosamine-containing structures, which are essential for advancing our understanding of the biological roles of sialic acids and for the development of novel therapeutics targeting glycosylation pathways. Further detailed structural and spectroscopic studies on N-Cbz-D-mannosamine would be a valuable contribution to the field.
References
- 1. D-Mannosamine | C6H13NO5 | CID 440049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. ijacskros.com [ijacskros.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
The Architect's Tool: A Technical Guide to the Biological Significance of Cbz-Protected Mannosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannosamine and its derivatives are pivotal players in cellular glycobiology, primarily serving as precursors for the biosynthesis of sialic acids. The strategic manipulation of these pathways with synthetic mannosamine analogs has opened new frontiers in metabolic glycoengineering, disease diagnostics, and therapeutic intervention. Central to the synthesis of these powerful chemical tools is the use of protecting groups, among which the carbobenzyloxy (Cbz) group is of paramount importance. This technical guide provides an in-depth exploration of the biological significance of Cbz-protected mannosamine derivatives, not as direct biological effectors, but as critical intermediates in the synthesis of molecules that probe and modulate cellular glycosylation. We will detail their role in the creation of metabolic labels and inhibitors, provide relevant quantitative data for the final active compounds, outline key experimental protocols, and visualize the underlying biochemical and synthetic pathways.
Introduction: The Dual Importance of Mannosamine and the Cbz Group
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of biological processes, from protein folding and cell-cell recognition to immune responses. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and viral infections.[1] Sialic acids are nine-carbon sugars that typically occupy the terminal positions of these glycan chains, acting as key recognition sites and modulators of cellular interactions.[2]
The biosynthesis of sialic acids proceeds through a dedicated pathway where N-acetyl-D-mannosamine (ManNAc) is a key precursor.[3] The promiscuity of the enzymes in this pathway allows for a powerful technique known as Metabolic Glycoengineering (MGE) . By introducing synthetic, chemically-tagged ManNAc analogs into cells, researchers can hijack this pathway to install chemical reporters onto the cell surface glycocalyx.[4]
The synthesis of these unnatural mannosamine derivatives requires precise chemical control. The amine group of mannosamine is a reactive nucleophile that must be temporarily masked or "protected" during synthesis to ensure selective modification at other positions. The carbobenzyloxy (Cbz) group is a widely used amine-protecting group in organic synthesis, particularly in peptide and carbohydrate chemistry.[5] Its stability under a range of conditions and its straightforward removal via catalytic hydrogenolysis make it an ideal tool for complex multi-step syntheses.[5][6] Therefore, Cbz-protected mannosamine serves as a versatile and essential building block for creating a diverse toolkit of biologically active mannosamine derivatives.
Biological Significance: A Gateway to Functional Probes and Inhibitors
While Cbz-protected mannosamine derivatives themselves are typically too sterically hindered to be processed by the cellular metabolic machinery, their true biological significance lies in their role as stable, versatile precursors to a wide range of functional molecules.
Metabolic Glycoengineering and Bioorthogonal Chemistry
MGE allows for the visualization and study of glycans in their native environment. The process involves feeding cells a mannosamine analog bearing a bioorthogonal chemical reporter (e.g., an azide, alkyne, or alkene). This analog is metabolized through the sialic acid pathway and incorporated into cell-surface glycans. The reporter group can then be selectively ligated to a probe molecule (e.g., a fluorophore or biotin) via a bioorthogonal "click" reaction, enabling detection and analysis.[7]
Cbz-protected mannosamine is a common starting point for synthesizing these tagged analogs. The Cbz group allows for modifications to the sugar's hydroxyl groups before the amine is deprotected and acylated with the desired chemical reporter.
Inhibition of Sialic Acid Biosynthesis and Glycosylation
Altering the structure of ManNAc can create potent inhibitors of the sialic acid biosynthetic pathway. These inhibitors can lead to a global reduction in cell surface sialylation, a strategy being explored for cancer therapy, as hypersialylation is linked to metastasis and immune evasion.[8] For example, modifications at the C-3 position of N-acetylmannosamine have been shown to produce compounds that inhibit the N-acetylmannosamine kinase (MNK), a key enzyme in the pathway.[9]
Furthermore, mannosamine itself can act as a metabolic inhibitor of the formation of glycosylphosphatidylinositol (GPI) anchors, which tether certain proteins to the cell membrane.[10] The synthesis of these specific and potent inhibitors relies on intermediates like Cbz-protected mannosamine to achieve the desired chemical structures.
Quantitative Data: Efficacy of Mannosamine-Derived Inhibitors
The following table summarizes quantitative data for various mannosamine derivatives and related compounds that function as inhibitors of glycosylation pathways. It is important to note that these data pertain to the final, biologically active molecules, which are synthesized from Cbz-protected precursors. The Cbz group is removed during the synthesis and is not present in the final inhibitory compound.
| Compound/Derivative | Target Enzyme/Process | Cell Line/System | Measurement | Value | Reference(s) |
| Peracetylated 2-acetamido-3-O-methyl-D-mannose (10a) | N-acetylmannosamine kinase (MNK) | Jurkat cells | IC₅₀ | ~50 µM | [9] |
| 1,3,6-tri-O-acetyl-4-O-mesyl-N-acetyl-D-mannosamine | Cellular Proliferation | Friend erythroleukemia cells | Cytotoxicity | 42x more active than parent | [8] |
| 2,3-didehydro-N-trifluoroacetylneuraminic acid analog (2b) | Influenza Virus Sialidase | In vitro enzyme assay | IC₅₀ | > 7.8 µM | [11] |
| Tunicamycin | GlcNAc phosphotransferase (GPT) | In vitro enzyme assay | Kᵢ | ~5 x 10⁻⁸ M | [10] |
| Kojic Acid | Tyrosinase | Electrochemical biosensor | IC₅₀ | 30 µM | [12] |
| Benzoic Acid | Tyrosinase | Electrochemical biosensor | IC₅₀ | 119 µM | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of these compounds. The following protocols provide a general framework for key experimental procedures.
General Protocol for N-Cbz Protection of an Amino Sugar
This protocol is adapted from general procedures for the Cbz protection of amino alcohols and amino acids.[1][6]
-
Dissolution: Dissolve the amino sugar (e.g., D-mannosamine hydrochloride) in an aqueous solvent system. A mixture of aqueous sodium carbonate and sodium bicarbonate can be used to maintain a pH between 8 and 10.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains low. An organic co-solvent like dichloromethane (CH₂Cl₂) may be used.[1]
-
Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or crystallization to yield the pure N-Cbz protected amino sugar.
General Protocol for Cbz Group Deprotection via Catalytic Hydrogenolysis
This is the most common method for removing the Cbz group.
-
Catalyst Suspension: Suspend a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Substrate Addition: Add the Cbz-protected compound to the suspension.
-
Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Concentration: Wash the Celite pad with the solvent and concentrate the filtrate in vacuo to yield the deprotected amine. The product is often pure enough for the next step without further purification.
Cell-Based Assay for Metabolic Incorporation
This protocol provides a general workflow for assessing the incorporation of a synthetic mannosamine analog into the cell surface glycocalyx.[13][14]
-
Cell Culture: Seed cells (e.g., HEK293T or Jurkat) into a multi-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treatment: Treat the cells with varying concentrations (e.g., 10-100 µM) of the peracetylated, unnatural mannosamine analog (e.g., Ac₄ManNAz). Include an untreated group as a negative control. Incubate for a period of 24-72 hours to allow for metabolic incorporation.
-
Click Reaction: After incubation, wash the cells with PBS. Perform a bioorthogonal click reaction by incubating the cells with a reaction cocktail containing a fluorescent probe (e.g., a Cy5-alkyne for an azide-modified sugar). For a copper-catalyzed reaction (CuAAC), the cocktail would include the probe, a copper(I) source (like CuSO₄), and a reducing agent (like sodium ascorbate).[14]
-
Washing and Staining: Wash the cells again to remove unreacted reagents. If desired, stain the nuclei with a fluorescent dye like DAPI.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A significant increase in fluorescence in the treated cells compared to the control indicates successful metabolic incorporation of the unnatural sugar.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Sialic Acid Biosynthesis Pathway and Metabolic Hijacking.
Caption: Synthetic and Application Workflow for Mannosamine Analogs.
Caption: Role of Cbz-Mannosamine in Glycobiology Research.
Conclusion
Cbz-protected mannosamine derivatives are not merely inert chemical intermediates; they are foundational tools that empower researchers to forge sophisticated molecular probes and inhibitors. Their biological significance is indirect but profound, enabling the synthesis of compounds that can enter the cellular machinery to report on, or intentionally disrupt, the critical pathways of glycosylation. By providing synthetic stability and versatility, the Cbz group has played a crucial role in advancing the field of chemical glycobiology. The continued development of synthetic strategies revolving around these protected sugars will undoubtedly lead to novel diagnostics, a deeper understanding of glycan function, and the next generation of glycosylation-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Synthesis of Sialosides Containing Modified Sialic Acids for Influenza Virus Research [escholarship.org]
- 3. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemoenzymatic synthesis of neuraminic acid analogs structurally varied at C-5 and C-9 as potential inhibitors of the sialidase from influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Genesis of a Key Glycoscience Intermediate: Discovery and Initial Synthesis of N-Carbobenzyloxy Mannosamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of N-Carbobenzyloxy mannosamine (N-Cbz-D-mannosamine), a pivotal intermediate in glycobiology and the synthesis of complex carbohydrates. This document details the foundational synthetic methodologies, presents quantitative data in a structured format, and illustrates the relevant biological context and experimental workflows through detailed diagrams.
Introduction
N-Carbobenzyloxy-D-mannosamine is the N-protected form of D-mannosamine where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in synthetic carbohydrate chemistry, preventing the reactive amino group from participating in unwanted side reactions during the chemical manipulation of hydroxyl groups. The development of a reliable synthesis for N-Cbz-D-mannosamine was a significant step forward, enabling the controlled synthesis of mannosamine-containing oligosaccharides, glycolipids, and glycoproteins. These complex biomolecules are integral to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. D-mannosamine itself is a key precursor in the biosynthesis of sialic acids, terminal sugar residues on vertebrate cell surfaces that mediate a multitude of physiological and pathological events.
Initial Synthesis of N-Carbobenzyloxy-D-mannosamine
The initial synthesis of N-Carbobenzyloxy-D-mannosamine is achieved through the direct N-protection of D-mannosamine hydrochloride. This reaction employs benzyl chloroformate (Cbz-Cl) under alkaline conditions to selectively acylate the amino group in the presence of multiple hydroxyl groups. The general approach follows the principles of the Schotten-Baumann reaction.
Experimental Protocols
Materials:
-
D-Mannosamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
D-mannosamine hydrochloride is dissolved in a biphasic solvent system, typically a mixture of tetrahydrofuran and water.
-
An inorganic base, such as sodium bicarbonate, is added to the solution to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Benzyl chloroformate is added dropwise to the stirred solution. The reaction is typically stirred for several hours at 0°C and then allowed to warm to room temperature.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield pure N-Carbobenzyloxy-D-mannosamine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | D-Mannosamine Hydrochloride | Generic |
| Reagents | Benzyl chloroformate, Sodium bicarbonate | Generic |
| Solvents | THF, Water, Ethyl Acetate | Generic |
| Reaction Temperature | 0°C to room temperature | Generic |
| Reaction Time | ~20 hours | Generic |
| Purification Method | Silica Gel Column Chromatography | Generic |
| Typical Yield | 85-95% | Estimated |
| Physical State | White powder | Generic |
Visualizing the Synthesis and Biological Relevance
Synthetic Workflow
The synthesis of N-Carbobenzyloxy-D-mannosamine can be visualized as a straightforward workflow.
Biological Pathway: Sialic Acid Biosynthesis
The deprotected form of N-Cbz-D-mannosamine, D-mannosamine, is a crucial precursor in the biosynthesis of sialic acids. N-acetyl-D-mannosamine (ManNAc) is the committed precursor in this pathway.[1][2] The pathway begins with the conversion of UDP-N-acetylglucosamine to ManNAc.[1][2] ManNAc is then phosphorylated to ManNAc-6-phosphate by N-acetylmannosamine kinase.[3][4] This is a key rate-limiting step in the pathway.[2] Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate to form N-acetylneuraminic acid 9-phosphate, which is then dephosphorylated to yield N-acetylneuraminic acid (a common sialic acid). This sialic acid is then activated to CMP-sialic acid in the nucleus before being transferred to glycoconjugates in the Golgi apparatus.[1][2]
Conclusion
The development of a synthetic route to N-Carbobenzyloxy-D-mannosamine has been instrumental in advancing the field of glycobiology. By providing a stable, protected form of D-mannosamine, it has enabled chemists to construct complex, biologically relevant molecules with high precision. Understanding both the synthesis of this key intermediate and its connection to fundamental biological pathways like sialic acid biosynthesis is essential for researchers in drug discovery and chemical biology who aim to modulate cellular processes through glycoengineering or develop novel carbohydrate-based therapeutics.
References
- 1. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Carbobenzyloxy mannosamine for beginners in carbohydrate chemistry
An In-depth Technical Guide to N-Carbobenzyloxy Mannosamine for Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex glycoconjugates, glycopeptides, and oligosaccharides. Among these, D-mannosamine and its derivatives are crucial building blocks, notably as precursors to sialic acids, which are terminal sugar residues on cell surface glycoproteins and glycolipids involved in a myriad of biological recognition events.
This technical guide focuses on N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) , a key synthetic intermediate. The Carbobenzyloxy (Cbz or Z) group serves as a robust and versatile protecting group for the C2-amino function of mannosamine. Its hydrophobicity and UV-active nature facilitate straightforward monitoring and purification of reaction intermediates by chromatography, a significant advantage in multistep synthetic pathways[1][2]. This document provides a comprehensive overview of the physicochemical properties, synthesis, and core applications of Cbz-ManN, offering detailed experimental protocols and structured data for professionals in glycobiology and drug development.
Physicochemical and Spectroscopic Data
N-Carbobenzyloxy-D-mannosamine is a stable, solid compound at room temperature. Its key properties are summarized below. While exhaustive experimental spectroscopic data for Cbz-ManN is not widely published, data for the closely related and biologically crucial precursor, N-Acetyl-D-mannosamine (ManNAc), is provided for comparative context.
Properties of N-Carbobenzyloxy-D-mannosamine
The following table summarizes the known quantitative data for Cbz-ManN.
| Property | Value | Reference |
| CAS Number | 137157-50-7 | [3] |
| Molecular Formula | C₁₄H₁₉NO₇ | [3] |
| Molecular Weight | 313.30 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | O=C--INVALID-LINK----INVALID-LINK--O)O">C@HO | [3] |
Comparative Spectroscopic Data: N-Acetyl-D-mannosamine (ManNAc)
As a reference, the following table presents spectroscopic data for N-Acetyl-D-mannosamine, the direct biological precursor to sialic acid.
| Data Type | Key Peaks / Values (for ManNAc) | Reference |
| ¹H NMR | Chemical shifts (ppm) in D₂O include: 5.115, 4.440, 4.041, 3.868, 3.853, 3.838, 3.618, 2.085, 2.046. | [4] |
| ¹³C NMR | Chemical shifts (ppm) in D₂O include: 178.428, 95.825, 79.04, 74.753, 69.462, 63.076, 56.782, 24.747. | [4][5] |
| Mass Spectrometry | Exact Mass: 221.089937 Da. Key fragments in GC-MS may appear at m/z 205, 147, 129, 117. | [6] |
Synthesis and Experimental Protocols
The synthesis of Cbz-ManN involves the protection of the C2-amino group of D-mannosamine. Below is a logical workflow and a representative experimental protocol derived from standard procedures for N-Cbz protection of amino sugars.
Synthesis Workflow
The diagram below illustrates the straightforward, single-step protection of D-mannosamine to yield the target compound.
Experimental Protocol: Synthesis of N-Cbz-D-Mannosamine
This protocol is a representative method based on established procedures for the N-Cbz protection of amino alcohols[7].
Objective: To synthesize N-Carbobenzyloxy-D-mannosamine from D-mannosamine hydrochloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| D-Mannosamine HCl | 215.63 | 10 | 2.16 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Triethylamine (Et₃N) | 101.19 | 50 | 7.0 mL |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 12 | 1.7 mL |
| Brine Solution | - | - | 3 x 30 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Suspend D-mannosamine hydrochloride (10 mmol, 2.16 g) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (50 mmol, 7.0 mL) dropwise to the suspension to neutralize the hydrochloride salt and act as a base.
-
While maintaining the temperature at 0 °C, add benzyl chloroformate (12 mmol, 1.7 mL) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the solution with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-Cbz-D-mannosamine.
Applications in Glycoconjugate Synthesis
Cbz-ManN is a valuable intermediate for constructing more complex molecules, such as sialosides and glycopeptides. Its protected amine allows for selective reactions at other positions on the sugar ring.
Role as a Glycosyl Donor/Acceptor
In oligosaccharide synthesis, a Cbz-protected mannosamine derivative can be converted into a glycosyl donor (e.g., by activating the anomeric position) or used as a glycosyl acceptor (by reacting one of its free hydroxyl groups). The workflow below depicts its use as a donor.
Experimental Protocol: Glycosylation Reaction
This protocol outlines a general procedure for a glycosylation reaction using a protected sugar donor, which can be adapted for Cbz-ManN derivatives[8][9].
Objective: To couple an N-Cbz-mannosamine donor with a glycosyl acceptor.
Materials:
| Reagent | Role | Amount (mmol) |
| N-Cbz-Mannosamine Donor | Glycosyl Donor | 1.0 |
| Glycosyl Acceptor | Nucleophile | 1.5 |
| 1,2-dichloroethane | Solvent | 5.0 mL |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Promoter | 0.2 |
| Saturated aq. NaHCO₃ | Quenching Agent | As needed |
| Chloroform (CHCl₃) | Extraction Solvent | As needed |
Procedure:
-
To a mixture of the N-Cbz-mannosamine donor (1.0 mmol) and the acceptor (1.5 mmol) in 1,2-dichloroethane (5.0 mL), add the promoter TMSOTf (0.2 mmol) at the desired temperature (e.g., 40 °C).
-
Stir the reaction for a set time (e.g., 12 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the resulting mixture with CHCl₃ and wash the combined organic extracts with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired glycoside.
Biological Context: The Sialic Acid Biosynthesis Pathway
To understand the importance of synthetic mannosamine derivatives like Cbz-ManN, it is essential to recognize the role of its deacetylated counterpart, N-acetylmannosamine (ManNAc), in biology. ManNAc is the committed precursor in the biosynthesis of sialic acids. This pathway is a key target for metabolic glycoengineering, where synthetic, modified mannosamine analogues can be introduced to cells to alter cell-surface glycosylation[10][11].
This pathway highlights why the chemical synthesis of mannosamine derivatives is critical. By creating molecules like Cbz-ManN, chemists can access building blocks for sialic acid analogues or other complex carbohydrates that can be used as probes to study biological systems or as potential therapeutics.
References
- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound | Biochemical Assay Reagents | 137157-50-7 | Invivochem [invivochem.com]
- 4. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]
- 5. spectrabase.com [spectrabase.com]
- 6. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Carbobenzyloxy (Cbz) Protecting Group on Mannosamine for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, deprotection, and application of N-Carbobenzyloxy-D-mannosamine, a key intermediate in the development of sialic acid-based therapeutics and glycobiology research.
The carbobenzyloxy (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly for the protection of amine functionalities.[1] Its application to carbohydrates like mannosamine is of significant interest to researchers in drug development, especially in the synthesis of complex glycoconjugates and sialic acid analogs.[2][3] This technical guide provides a comprehensive overview of the Cbz protection of D-mannosamine, including detailed experimental protocols, quantitative data, and the strategic importance of this protected monosaccharide.
The Carbobenzyloxy Group: A Robust Amine Protection Strategy
Introduced by Max Bergmann and Leonidas Zervas, the Cbz group has become a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal.[4] The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] It forms a stable carbamate linkage that effectively masks the nucleophilicity and basicity of the amine.[4]
One of the key advantages of the Cbz group is its orthogonality to other common protecting groups. It is stable to both acidic and basic conditions, allowing for selective deprotection of other protecting groups in its presence.[4] The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method that proceeds at neutral pH.[6]
Synthesis of N-Carbobenzyloxy-D-mannosamine (Cbz-ManN)
Experimental Protocol: N-Cbz Protection of D-Mannosamine
This protocol describes the reaction of D-mannosamine hydrochloride with benzyl chloroformate in an aqueous/organic biphasic system with a base to neutralize the hydrogen chloride generated during the reaction.
Materials:
-
D-Mannosamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of D-mannosamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq) at 0 °C.
-
Slowly add benzyl chloroformate (1.5 eq) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-Carbobenzyloxy-D-mannosamine.
Quantitative Data for N-Cbz Protection of Amines
The following table summarizes typical reaction conditions and yields for the N-Cbz protection of various amines, which can be considered representative for the synthesis of Cbz-ManN.
| Amine Substrate | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| General Aliphatic Amine | NaHCO₃ | THF/H₂O | 20 | 90 | [4] |
| General Amine | - | Water | 0.1-1 | 85-96 | [5] |
| Amino Acid | Na₂CO₃/NaHCO₃ | Water | - | High | [7] |
Characterization of N-Carbobenzyloxy-D-mannosamine
While specific spectral data for N-Cbz-D-mannosamine is not extensively published, the expected characteristic signals can be inferred from data for similar Cbz-protected compounds and mannosamine derivatives.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), the benzylic protons (a singlet around 5.1-5.2 ppm), and the protons of the mannosamine ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carbamate (around 156 ppm), the carbons of the benzyl group (in the aromatic and benzylic regions), and the carbons of the mannosamine skeleton.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of N-Cbz-D-mannosamine (C₁₄H₁₉NO₇, MW: 313.31 g/mol ).[4]
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the C-O stretching frequencies, as well as aromatic C-H stretching.
Deprotection of N-Carbobenzyloxy-D-mannosamine
The removal of the Cbz group to liberate the free amine of mannosamine is a critical step in many synthetic pathways. The most common and mildest method is catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis of Cbz-ManN
Materials:
-
N-Carbobenzyloxy-D-mannosamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-Carbobenzyloxy-D-mannosamine (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain D-mannosamine.
Alternative Deprotection Methods
While catalytic hydrogenolysis is the most common method, other conditions can be employed for Cbz deprotection, particularly when the substrate contains functional groups that are sensitive to hydrogenation.
| Method | Reagents | Key Advantages | Potential Limitations | Reference |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation. | Harsh conditions can affect acid-labile groups. | [8] |
| Lewis Acid Catalysis | AlCl₃ in HFIP | Mild, selective for Cbz over O- and N-Bn groups. | May not be suitable for all substrates. | [8][9] |
| Nucleophilic Displacement | 2-Mercaptoethanol | Useful for substrates with sensitive functionalities. | Requires heating. |
Applications in Drug Development and Research
N-Cbz-D-mannosamine is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the field of glycobiology and drug development. One of the most significant applications is in the synthesis of sialic acid analogs.[3] Sialic acids are terminal monosaccharides on the surface of cells that play crucial roles in cell-cell recognition, signaling, and pathogenesis.
Role in Sialic Acid Synthesis
The biosynthetic pathway of sialic acid begins with N-acetyl-D-mannosamine (ManNAc). By using chemically modified mannosamine analogs, researchers can introduce non-natural sialic acids onto the cell surface, a technique known as metabolic glycoengineering.[3] The Cbz-protected mannosamine serves as a key building block for creating these modified mannosamine analogs, where the Cbz group allows for selective manipulation of other functional groups on the sugar ring.
The following diagram illustrates the general workflow for utilizing Cbz-protected mannosamine in the synthesis of a modified ManNAc analog, which can then be used in metabolic glycoengineering to produce modified sialic acids on the cell surface.
Caption: Synthetic pathway from D-mannosamine to cell surface modified sialic acids.
Conclusion
The carbobenzyloxy protecting group is an indispensable tool in the chemical manipulation of mannosamine. The synthesis of N-Cbz-D-mannosamine provides a stable intermediate that allows for a wide range of chemical transformations, ultimately enabling the creation of complex carbohydrate structures for drug development and fundamental research. The straightforward protection and deprotection protocols, combined with the stability and orthogonality of the Cbz group, ensure its continued importance in the field of glycochemistry. This guide provides researchers and scientists with the foundational knowledge to effectively utilize Cbz-protected mannosamine in their synthetic endeavors.
References
- 1. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]
- 2. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]
- 3. 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose | 1174233-24-9 | MB07416 [biosynth.com]
- 4. ijacskros.com [ijacskros.com]
- 5. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
N-Carbobenzyloxy Mannosamine in Metabolic Glycoengineering: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for modifying the glycan structures on the surface of living cells, enabling the investigation of glycan function and the development of novel therapeutic strategies. This is achieved by introducing synthetic monosaccharide analogs into cellular metabolic pathways. These analogs are processed by the cell's own enzymatic machinery and incorporated into nascent glycoconjugates. N-acyl-modified mannosamine derivatives are a prominent class of these analogs, serving as precursors for the biosynthesis of unnatural sialic acids.
This technical guide focuses on the application of N-Carbobenzyloxy mannosamine (ManNAc-Cbz), an N-acyl mannosamine analog, in metabolic glycoengineering. By intercepting the sialic acid biosynthetic pathway, ManNAc-Cbz can introduce a carbobenzyloxy-modified sialic acid onto the cell surface, thereby altering the chemical landscape of the glycocalyx. This modification can be leveraged to modulate cell adhesion, signaling, and to introduce unique chemical handles for bioorthogonal conjugation. While specific quantitative data for ManNAc-Cbz is limited in publicly available literature, this guide will provide a comprehensive overview of the principles, experimental protocols, and expected outcomes based on studies of closely related N-acyl mannosamine analogs, particularly those with aromatic side chains like N-phenylacetyl-D-mannosamine.
Core Concepts: The Sialic Acid Biosynthetic Pathway
The central mechanism behind the application of this compound in metabolic glycoengineering lies in its ability to enter and be processed by the sialic acid biosynthetic pathway. Understanding this pathway is crucial for designing and interpreting experiments.
Normally, the synthesis of sialic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate. Further enzymatic steps lead to the formation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. This is then activated to CMP-Neu5Ac in the nucleus and transported to the Golgi apparatus, where sialyltransferases attach it to the termini of glycan chains on proteins and lipids.
N-acyl-modified mannosamine analogs, including ManNAc-Cbz, are designed to be recognized by the enzymes of this pathway. Once inside the cell, they are converted to their corresponding modified sialic acids and incorporated into the cell's glycoconjugates.
Core Concepts: The Cbz Protecting Group and the Mannosamine Scaffold
An In-depth Technical Guide to N-Carbobenzyloxy Mannosamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features of N-Carbobenzyloxy-D-mannosamine (N-Cbz-mannosamine), a pivotal intermediate in modern organic synthesis. Its unique combination of a strategically protected amino group and the inherent biological significance of the mannosamine scaffold makes it an invaluable building block in glycochemistry, drug discovery, and metabolic glycoengineering.
N-Cbz-mannosamine is a derivative of D-mannosamine where the amino group at the C-2 position is protected by a Carbobenzyloxy (Cbz or Z) group. This protection strategy is fundamental to its utility.
-
The Carbobenzyloxy (Cbz) Group : Introduced in the 1930s, the Cbz group is one of the most established and reliable amine protecting groups in organic synthesis, particularly in peptide and carbohydrate chemistry.[1][2] Its key advantages include ease of introduction, stability under a wide range of reaction conditions, and clean, specific removal by hydrogenolysis.[1][3] The Cbz group is stable in basic and most aqueous acidic media, making it orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][4]
-
The Mannosamine Scaffold : D-mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), are biologically crucial monosaccharides.[5] ManNAc is the committed biological precursor in the biosynthesis of sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac).[6][7][8] Sialic acids are terminal sugars on the glycan chains of glycoproteins and glycolipids, playing critical roles in cell-cell recognition, immune system modulation, and pathogen interactions.[6][9] Consequently, synthetic access to mannosamine derivatives is essential for developing therapeutics and research tools in glycobiology.[5][10]
Synthesis and Deprotection of N-Cbz-mannosamine
The synthesis of N-Cbz-mannosamine involves the straightforward protection of the amine group of D-mannosamine.
Protection of the Amino Group
The most common method for introducing the Cbz group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of a base).[1] The base neutralizes the HCl generated during the reaction.[1]
Caption: General workflow for the N-Cbz protection of D-mannosamine.
Deprotection of the Cbz Group
A primary advantage of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenolysis. This process typically involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, yielding the free amine, toluene, and carbon dioxide.[1][4]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. ijacskros.com [ijacskros.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. imrpress.com [imrpress.com]
- 9. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
Methodological & Application
Synthesis of N-Carbobenzyloxy-D-mannosamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of N-Carbobenzyloxy-D-mannosamine from D-mannosamine hydrochloride. The procedure detailed below is intended to serve as a reliable method for obtaining the N-Cbz protected form of D-mannosamine, a crucial intermediate in the synthesis of various glycoconjugates and carbohydrate-based therapeutics.
Introduction
The selective protection of functional groups is a cornerstone of carbohydrate chemistry. The amino group of hexosamines, such as D-mannosamine, is often protected to enable regioselective modifications of the hydroxyl groups. The carbobenzyloxy (Cbz or Z) group is a widely utilized amine-protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis. This protocol outlines a straightforward and efficient method for the N-Cbz protection of D-mannosamine hydrochloride.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of N-Carbobenzyloxy-D-mannosamine.
| Parameter | Value |
| Starting Material | D-Mannosamine Hydrochloride |
| Molecular Weight of Starting Material | 215.63 g/mol |
| Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Molecular Weight of Reagent | 170.59 g/mol |
| Product | N-Carbobenzyloxy-D-mannosamine |
| Molecular Weight of Product | 313.30 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Melting Point | Not available in literature |
| Storage Conditions | -20°C |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-Carbobenzyloxy-D-mannosamine.
Materials and Equipment
-
D-Mannosamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
NMR spectrometer
-
Melting point apparatus
Synthesis of N-Carbobenzyloxy-D-mannosamine
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve D-mannosamine hydrochloride (1.0 eq) in a 1:1 mixture of methanol and water.
-
Buffering: To the solution, add sodium bicarbonate (2.5 eq) in portions with stirring. Ensure all the sodium bicarbonate has dissolved.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise over 30 minutes while maintaining vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as a viscous oil or solid.
-
Purification
-
Silica Gel Chromatography: Purify the crude product by silica gel column chromatography.
-
Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH).
-
Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Carbobenzyloxy-D-mannosamine as a white solid.
Characterization
The purified N-Carbobenzyloxy-D-mannosamine should be characterized by the following methods:
-
Melting Point Analysis: To determine the melting point of the purified solid.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-Carbobenzyloxy-D-mannosamine.
Application Notes and Protocols: A Step-by-Step Guide to the Chemoselective Cbz Protection of Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoselective N-protection of D-mannosamine hydrochloride using benzyl chloroformate (Cbz-Cl). The presented methodology is adapted from established procedures for similar amino sugars and is designed to selectively yield N-benzyloxycarbonyl-D-mannosamine in high purity. This protocol is intended for use by professionals in organic synthesis, medicinal chemistry, and glycobiology.
Introduction
Mannosamine and its derivatives are crucial building blocks in the synthesis of various biologically significant molecules, including sialic acids and other complex carbohydrates. The selective protection of the amino group is a fundamental step in the chemical manipulation of mannosamine, enabling further synthetic transformations of the hydroxyl groups. The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis. This application note details a robust and reproducible method for the selective N-Cbz protection of D-mannosamine hydrochloride. The procedure employs sodium bicarbonate as a mild base in a mixed solvent system to favor the reaction at the more nucleophilic amino group over the hydroxyl moieties.
Experimental Protocols
Materials and Equipment
-
D-Mannosamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Protocol: N-Benzyloxycarbonyl-D-mannosamine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve D-mannosamine hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of deionized water and acetone.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, slowly add benzyl chloroformate (1.5 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/methanol).
-
Work-up:
-
Once the reaction is complete, evaporate the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous residue several times with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in methanol to isolate the pure N-benzyloxycarbonyl-D-mannosamine.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data for the Cbz protection of mannosamine, based on typical results for analogous reactions with glucosamine.[1]
| Parameter | Value |
| Starting Material | D-Mannosamine Hydrochloride |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) |
| Base | Sodium Bicarbonate |
| Solvent | Water/Acetone (1:1) |
| Reaction Time | 24 hours |
| Expected Yield | 70-80% |
| Purity (post-chromatography) | >95% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Cbz protection of mannosamine.
References
Application Notes and Protocols for the Use of N-Carbobenzyloxy Mannosamine in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Carbobenzyloxy-D-mannosamine (ManNCbz) as a key building block in the chemical and chemoenzymatic synthesis of complex oligosaccharides. The carbobenzyloxy (Cbz) protecting group offers unique advantages for the strategic assembly of glycans, particularly those containing mannosamine residues, which are precursors to sialic acids and components of various bacterial polysaccharides.
Introduction
N-acetyl-D-mannosamine (ManNAc) is a crucial monosaccharide in glycobiology, serving as the committed precursor for the biosynthesis of sialic acids.[1][2] The synthesis of complex oligosaccharides containing mannosamine and its derivatives is of significant interest for the development of therapeutics, vaccines, and diagnostic tools. The use of a temporary protecting group on the nitrogen atom of mannosamine is essential for controlled glycosylation reactions. The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in organic synthesis, including carbohydrate chemistry.[3] It is stable to a wide range of reaction conditions used in oligosaccharide synthesis and can be selectively removed under mild conditions, typically by catalytic hydrogenolysis.[3][4] This orthogonality makes N-Cbz-mannosamine a valuable intermediate for the synthesis of complex glycans.
Key Applications
-
Precursor for Sialic Acid Analogs: ManNCbz can be incorporated into an oligosaccharide chain, and subsequent deprotection and acetylation can yield oligosaccharides containing N-acetylmannosamine, which can then be further elaborated to sialic acids enzymatically.
-
Synthesis of Bacterial Polysaccharide Fragments: Many bacterial capsular polysaccharides contain mannosamine residues. ManNCbz serves as a key building block for the synthesis of these fragments for immunological studies and vaccine development.
-
Chemoenzymatic Synthesis: The Cbz group is compatible with many enzymatic reactions, allowing for a hybrid approach where chemical synthesis provides a core structure that is then extended using specific glycosyltransferases.
Experimental Protocols
Protocol 1: Synthesis of a Glycosyl Donor from N-Cbz-Mannosamine
This protocol describes the preparation of a generic N-Cbz-mannosamine glycosyl donor, for example, a trichloroacetimidate donor, which is widely used in chemical glycosylation.
Materials:
-
N-Carbobenzyloxy-D-mannosamine (ManNCbz)
-
Acetic anhydride
-
Pyridine
-
Trichloroacetonitrile
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Silica gel for column chromatography
Procedure:
-
Per-O-acetylation:
-
Dissolve N-Cbz-mannosamine in a mixture of pyridine and acetic anhydride at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield per-O-acetylated N-Cbz-mannosamine.
-
-
Anomeric Deacetylation:
-
Dissolve the per-O-acetylated product in anhydrous DCM.
-
Add benzylamine or hydrazine acetate and stir at room temperature until the anomeric acetate is selectively removed (monitored by TLC).
-
Purify the resulting hemiacetal by silica gel column chromatography.
-
-
Formation of the Trichloroacetimidate Donor:
-
Dissolve the hemiacetal in anhydrous DCM.
-
Add trichloroacetonitrile and a catalytic amount of a base (e.g., NaH or K2CO3).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Cbz-mannosamine trichloroacetimidate donor.
-
Protocol 2: Chemical Glycosylation using N-Cbz-Mannosamine Donor
This protocol outlines a typical glycosylation reaction between the N-Cbz-mannosamine trichloroacetimidate donor and a glycosyl acceptor.
Materials:
-
N-Cbz-mannosamine trichloroacetimidate donor
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Molecular sieves (4 Å)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dry the glycosyl donor, glycosyl acceptor, and molecular sieves under high vacuum.
-
Dissolve the donor and acceptor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture over activated molecular sieves for 30 minutes at room temperature.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired disaccharide.
-
Protocol 3: Deprotection of the N-Cbz Group
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis to liberate the free amine.
Materials:
-
N-Cbz protected oligosaccharide
-
Methanol or ethanol
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
Dissolve the N-Cbz protected oligosaccharide in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
-
Hydrogenolysis:
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC or mass spectrometry until the starting material is consumed.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected oligosaccharide with a free amino group.
-
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for glycosylation reactions involving mannosamine donors. While specific data for N-Cbz-mannosamine is limited in the literature, the data for structurally similar N-azido mannosamine donors provides a reasonable expectation for yields and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α/β Ratio | Reference |
| 3-Pico-2-azido-4,6-O-benzylidene-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | DCM | -60 | 1 | 81 | 1:10 | [5] |
| 3-Pico-2-azido-4,6-O-benzylidene-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | DCM | -60 | 1 | 74 | >1:20 | [5] |
| 3-Bz-2-azido-4,6-O-benzylidene-mannopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | DCM | -60 | 1 | 85 | >20:1 | [5] |
Note: The stereochemical outcome of glycosylation reactions with mannosamine donors is highly dependent on the protecting groups at the C-2 and C-3 positions, as well as the reaction conditions.[5]
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
Application of N-Carbobenzyloxy Mannosamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy mannosamine (Cbz-ManN) is a synthetically modified monosaccharide that serves as a valuable tool in drug discovery and glycobiology research. As a derivative of N-acetyl-D-mannosamine (ManNAc), a natural precursor in the sialic acid biosynthesis pathway, Cbz-ManN can be metabolically incorporated into the glycan structures of cell surface glycoproteins and glycolipids. This process, known as metabolic glycoengineering, allows for the introduction of the carbobenzyloxy (Cbz) group as a chemical handle onto the cell surface. The presence of this bioorthogonal functional group enables a variety of applications, from fundamental studies of glycan function to the development of targeted therapeutics and drug delivery systems.
The Cbz group, traditionally used as a protecting group in peptide synthesis, offers unique properties for drug discovery applications. Its hydrophobicity can influence the metabolic incorporation efficiency and the properties of the modified cell surface. Furthermore, the Cbz group can be selectively cleaved under specific conditions, providing another layer of control for therapeutic strategies. These application notes provide an overview of the utility of Cbz-ManN in drug discovery and detailed protocols for its application.
Principle of Application
This compound is utilized in a technique called metabolic glycoengineering. When cells are incubated with Cbz-ManN, it is taken up and processed by the cellular machinery of the sialic acid biosynthetic pathway. The enzymes in this pathway exhibit a degree of promiscuity, allowing them to recognize and metabolize modified mannosamine analogs. Cbz-ManN is converted into the corresponding N-Carbobenzyloxy sialic acid (Sia-Cbz), which is then incorporated into the terminal positions of glycans on the cell surface. This results in cells decorated with the Cbz functional group, which can then be targeted for various drug discovery applications.
Applications in Drug Discovery
-
Targeted Drug Delivery: Cells that are metabolically labeled with Cbz-ManN can be specifically targeted by drug delivery systems. Liposomes, nanoparticles, or antibody-drug conjugates (ADCs) functionalized with molecules that recognize the Cbz group can be directed to these cells, enhancing drug efficacy and reducing off-target effects. This is particularly relevant in cancer therapy, where tumor cells often exhibit altered glycosylation patterns.
-
Cell-Specific Labeling and Imaging: The Cbz group can serve as a target for bioorthogonal chemical reactions, allowing for the specific labeling of cells with imaging agents such as fluorophores or contrast agents for MRI. This enables the tracking and visualization of labeled cells in vitro and in vivo.
-
Modulation of Cellular Interactions: The introduction of the bulky and hydrophobic Cbz group onto the cell surface can alter cell-cell and cell-matrix interactions. This can be exploited to study the role of glycans in processes such as cell adhesion, migration, and signaling, which are critical in cancer metastasis and immune responses.
-
Development of Novel Therapeutics: Sialic acid analogs themselves can act as inhibitors of viral or bacterial neuraminidases, enzymes crucial for the release of new virions from infected cells. The biological evaluation of N-Cbz-sialic acid could lead to the discovery of novel antiviral agents.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured cells with Cbz-ManN. Optimal conditions (concentration, incubation time) may vary depending on the cell type and should be determined empirically.
Materials:
-
This compound (Cbz-ManN)
-
Cell line of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Prepare Cbz-ManN Stock Solution: Dissolve Cbz-ManN in DMSO to prepare a stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter. Store at -20°C.
-
Cell Seeding: Seed the cells in tissue culture plates or flasks at a density that will allow for logarithmic growth during the incubation period.
-
Metabolic Labeling: The following day, dilute the Cbz-ManN stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the Cbz-ManN-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined for each cell line.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any unincorporated Cbz-ManN. The cells are now metabolically labeled and ready for downstream applications.
Protocol 2: Quantification of Cell Surface Sialic Acids by HPLC
This protocol allows for the quantification of total and Cbz-modified sialic acids on the cell surface, adapted from a method for a similar N-acyl mannosamine analog.
Materials:
-
Metabolically labeled and control cells
-
2 M Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) solution
-
HPLC system with a C18 column and a fluorescence or UV detector
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
Synthesized N-Cbz-sialic acid standard
Procedure:
-
Sialic Acid Release: Resuspend the harvested cells in 2 M acetic acid and incubate at 80°C for 3 hours to release the sialic acids.
-
Derivatization: Lyophilize the samples and then add the DMB solution. Incubate at 50°C for 2.5 hours in the dark to derivatize the sialic acids.
-
HPLC Analysis: Analyze the derivatized samples by HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/methanol/water). Detect the DMB-derivatized sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm) or a UV detector.
-
Quantification: Quantify the amount of Neu5Ac and N-Cbz-sialic acid by comparing the peak areas to the standard curves generated with the respective standards.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the potential toxicity of Cbz-ManN on the chosen cell line. This can be done using various commercially available cytotoxicity assays.
Materials:
-
Cells treated with varying concentrations of Cbz-ManN
-
Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining kits)
-
Plate reader (for absorbance or fluorescence measurements)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of Cbz-ManN concentrations for the desired incubation period (e.g., 24, 48, 72 hours).
-
Assay Performance: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.[2][3]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage of the untreated control.
Data Presentation
Table 1: Representative Metabolic Incorporation Efficiency of N-Acyl Mannosamine Analogs in Jurkat Cells
| N-Acyl Mannosamine Analog | Concentration (µM) | Incubation Time (h) | Incorporation Efficiency (%)* |
| N-Acetyl-D-mannosamine (Ac4ManNAc) | 50 | 72 | ~30-40 |
| N-Propionyl-D-mannosamine (Ac4ManNProp) | 50 | 72 | ~20-30 |
| N-Butanoyl-D-mannosamine (Ac4ManNBut) | 50 | 72 | ~15-25 |
| N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) | 50 | 72 | To be determined |
*Note: Incorporation efficiency is defined as the percentage of modified sialic acid relative to the total sialic acid on the cell surface. The data for Ac4ManNAc, Ac4ManNProp, and Ac4ManNBut are representative values from the literature for comparative purposes. The efficiency of Cbz-ManN needs to be experimentally determined.
Table 2: Cytotoxicity of this compound on HeLa Cells
| Cbz-ManN Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Control) | 48 | 100 |
| 10 | 48 | To be determined |
| 25 | 48 | To be determined |
| 50 | 48 | To be determined |
| 100 | 48 | To be determined |
*Note: This table is a template for presenting experimentally determined cytotoxicity data.
Visualizations
References
- 1. Synthesis and biological evaluation of sialic acid derivatives containing a long hydrophobic chain at the anomeric position and their C-5 linked polymers as potent influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CytoTox-Glo™ Cytotoxicity Assay Protocol [promega.com]
Application Notes and Protocols: N-Carbobenzyloxy Mannosamine in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptides are critical tools in glycobiology and drug discovery, enabling the study of protein-carbohydrate interactions, the development of targeted therapeutics, and the creation of novel vaccines.[1] N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) is a valuable building block for the synthesis of glycopeptides containing mannose and its derivatives, which play significant roles in various biological processes, including immune recognition and cell signaling.[2][3] The carbobenzyloxy (Cbz) protecting group on the amine of mannosamine allows for selective chemical manipulations during the synthesis of glycosylated amino acid building blocks. These building blocks can then be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
This document provides detailed application notes and experimental protocols for the use of N-Cbz-mannosamine as a precursor for the synthesis of an N-linked glycosylated asparagine building block and its subsequent incorporation into a model glycopeptide.
Applications of Mannosamine-Containing Glycopeptides
Glycopeptides containing mannose are instrumental in studying and targeting the macrophage mannose receptor (CD206), a C-type lectin receptor primarily found on the surface of macrophages and dendritic cells.[4][5] This receptor plays a crucial role in both innate and adaptive immunity by recognizing terminal mannose, fucose, and N-acetylglucosamine residues on pathogens and endogenous glycoproteins.[5][6]
Key Applications Include:
-
Immunology and Vaccine Development: Synthetic glycopeptides mimicking the carbohydrate structures on pathogens can be used as vaccine candidates to elicit specific antibody responses.[2]
-
Drug Delivery: Mannosylated glycopeptides can be used to target drugs to macrophages, which are key players in various diseases, including infections, cancer, and inflammatory disorders.
-
Investigating Immune Response: By presenting defined glycan structures, synthetic glycopeptides help in elucidating the specific carbohydrate patterns that trigger immune responses through the mannose receptor.[4][7]
-
Studying Protein Folding and Stability: N-linked glycans, including those with mannose, are known to influence the proper folding and stability of glycoproteins.[8]
Data Presentation: Synthesis of a Cbz-Mannosaminyl Asparagine Building Block
The synthesis of a suitable building block for SPPS involves the activation of per-O-acetylated N-Cbz-mannosamine and its subsequent coupling to an appropriately protected asparagine derivative. The following table summarizes the expected yields for a typical synthetic route.
| Step | Compound | Starting Material | Reagents | Expected Yield (%) |
| 1. Per-O-acetylation | 1,3,4,6-tetra-O-acetyl-N-Cbz-D-mannosamine | N-Cbz-D-mannosamine | Acetic anhydride, perchloric acid | ~90-95 |
| 2. Formation of Glycosyl Azide | 3,4,6-tri-O-acetyl-N-Cbz-D-mannopyranosyl azide | Per-O-acetylated N-Cbz-mannosamine | Trimethylsilyl azide (TMSN3), tin(IV) chloride (SnCl4) | ~85-90 |
| 3. Reduction of Azide to Glycosylamine | 3,4,6-tri-O-acetyl-N-Cbz-D-mannopyranosyl amine | Glycosyl azide | H2, Pd/C | ~95-98 |
| 4. Coupling to Aspartate | Fmoc-Asp(OtBu)-[3,4,6-tri-O-acetyl-N-Cbz-D-mannopyranosyl]-OH | Glycosylamine | Fmoc-Asp(OH)-OtBu, DCC, HOBt | ~70-80 |
| 5. Deprotection of tert-Butyl Ester | Fmoc-Asn(Ac3-Cbz-ManN)-OH (Final Building Block) | Coupled product | Trifluoroacetic acid (TFA) | ~90-95 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asn(3,4,6-tri-O-acetyl-N-Cbz-mannosaminyl)-OH
This protocol describes the synthesis of the N-linked asparagine building block suitable for Fmoc-based solid-phase peptide synthesis.
Materials:
-
N-Cbz-D-mannosamine
-
Acetic anhydride
-
Perchloric acid (70%)
-
Trimethylsilyl azide (TMSN3)
-
Tin(IV) chloride (SnCl4)
-
Palladium on carbon (10% Pd/C)
-
Fmoc-Asp(OH)-OtBu
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Per-O-acetylation:
-
Dissolve N-Cbz-D-mannosamine in acetic anhydride at 0°C.
-
Slowly add perchloric acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture into ice-cold saturated NaHCO3 solution and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield 1,3,4,6-tetra-O-acetyl-N-Cbz-D-mannosamine.
-
-
Formation of Glycosyl Azide:
-
Dissolve the per-O-acetylated N-Cbz-mannosamine in dry DCM.
-
Add TMSN3, followed by the dropwise addition of SnCl4 at 0°C under an argon atmosphere.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction with saturated NaHCO3 solution and extract with DCM.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by column chromatography (EtOAc/hexane) to obtain the glycosyl azide.
-
-
Reduction to Glycosylamine:
-
Dissolve the glycosyl azide in MeOH.
-
Add 10% Pd/C and stir the mixture under a hydrogen atmosphere for 2 hours at room temperature.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the glycosylamine.
-
-
Coupling to Aspartate:
-
Dissolve Fmoc-Asp(OH)-OtBu, HOBt, and the glycosylamine in dry DCM.
-
Add DCC at 0°C and stir the reaction at room temperature for 16 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the coupled product.
-
-
Final Deprotection:
-
Dissolve the coupled product in a 95:5 mixture of TFA and water.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the final building block, Fmoc-Asn(Ac3-Cbz-ManN)-OH .
-
Protocol 2: Solid-Phase Synthesis of a Model Glycopeptide
This protocol outlines the incorporation of the synthesized building block into a model peptide sequence (e.g., Tyr-Asn(Man)-Ser) on a solid support.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-Asn(Ac3-Cbz-ManN)-OH
-
Fmoc-Tyr(tBu)-OH
-
Piperidine solution (20% in DMF)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.
-
Coupling of the Glycoamino Acid Building Block:
-
Pre-activate a solution of Fmoc-Asn(Ac3-Cbz-ManN)-OH (1.5 eq.), HBTU (1.45 eq.), and DIPEA (3 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Next Amino Acid:
-
Couple Fmoc-Tyr(tBu)-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will also remove the acetyl and Cbz protecting groups from the mannosamine moiety.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide in cold diethyl ether.
-
-
Purification: Purify the crude glycopeptide by reverse-phase HPLC.
-
Characterization: Characterize the purified glycopeptide by mass spectrometry and NMR spectroscopy.
Visualizations
Experimental Workflow for Glycopeptide Synthesis
Caption: Workflow for the synthesis of a mannosylated glycopeptide.
Macrophage Mannose Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by mannose receptor binding.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a glycopeptide vaccine conjugate for induction of antibodies recognizing O-mannosyl glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose receptor - Wikipedia [en.wikipedia.org]
- 6. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 8. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for Glycosylation with N-Carbobenzyloxy Mannosamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the chemical glycosylation of a glycosyl acceptor using an N-Carbobenzyloxy (Cbz) protected mannosamine donor. The procedure is designed to be a robust starting point for the synthesis of various mannosamine-containing glycoconjugates, which are valuable tools in glycobiology research and drug discovery.
Introduction
Glycosylation, the enzymatic or chemical attachment of saccharides to other molecules, is a fundamental process in biology. The resulting glycans play critical roles in cell-cell recognition, signaling, and immune responses. N-Mannosamine derivatives are precursors to sialic acids and are key components of many important glycoconjugates. The N-Carbobenzyloxy (Cbz) protecting group offers a stable protecting group for the amine functionality that can be readily removed under standard hydrogenolysis conditions.
This application note details a chemical glycosylation procedure using a thioglycoside donor of N-Carbobenzyloxy mannosamine. Thioglycosides are widely used glycosyl donors due to their stability and the availability of various activation methods. The protocol described herein is based on established methods for mannosamine glycosylation and provides a framework for achieving stereoselective glycosidic bond formation.[1]
Experimental Data
The following table summarizes representative quantitative data for the glycosylation of a primary alcohol acceptor with a protected N-Cbz-mannosamine thioglycoside donor under optimized conditions. The data is based on typical yields and selectivities observed in similar mannosylation reactions.[1]
| Entry | Glycosyl Acceptor | Promoter System | Reaction Time (h) | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 1 | 85 | 1:10 |
| 2 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DMTST | 2 | 78 | 1:8 |
| 3 | Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 1.5 | 82 | 1:12 |
| 4 | Cholesterol | DMTST | 3 | 75 | 1:9 |
NIS: N-Iodosuccinimide; TfOH: Trifluoromethanesulfonic acid; DMTST: Dimethyl(methylthio)sulfonium triflate
Experimental Protocols
This section provides a detailed methodology for the synthesis of the this compound donor and the subsequent glycosylation reaction.
Synthesis of Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(benzyloxycarbonylamino)-1-thio-α-D-mannopyranoside (N-Cbz-Mannosamine Thioglycoside Donor)
-
Starting Material: Commercially available D-mannosamine hydrochloride is per-O-acetylated using acetic anhydride in pyridine.
-
N-Protection: The amino group of the per-O-acetylated mannosamine is protected with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dichloromethane/water).
-
Anomeric Substitution: The anomeric acetate is converted to a bromide using HBr in acetic acid.
-
Thioglycoside Formation: The glycosyl bromide is reacted with thiophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone to yield the phenyl thioglycoside donor.
-
Purification: The final product is purified by silica gel column chromatography.
Glycosylation Procedure
-
Reagent Preparation:
-
Dissolve the N-Cbz-mannosamine thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Add freshly activated molecular sieves (4 Å) to the solution and stir for 30 minutes at room temperature to ensure anhydrous conditions.
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare the promoter solution. For the NIS/TfOH system, dissolve N-Iodosuccinimide (NIS, 1.5 equivalents) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture, followed by the dropwise addition of a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equivalents).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the glycosyl donor and the appearance of a new, higher-running spot indicates product formation.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity. The anomeric configuration (α or β) can be determined by the coupling constant of the anomeric proton in the ¹H NMR spectrum.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and glycosylation of N-Cbz mannosamine.
Glycosylation Reaction Pathway
Caption: Chemical scheme of N-Cbz mannosamine glycosylation.
References
N-Carbobenzyloxy Mannosamine: A Key Precursor in the Synthesis of Potent Enzyme Inhibitors
For Immediate Release
N-Carbobenzyloxy mannosamine (Cbz-ManN) has emerged as a critical building block in the development of a diverse range of enzyme inhibitors, offering promising avenues for therapeutic intervention in various diseases. Researchers in drug discovery and glycobiology are leveraging the unique structural features of Cbz-ManN to synthesize targeted inhibitors for enzymes such as sialidases (neuraminidases) and O-GlcNAcase, which are implicated in viral infections, cancer, and neurodegenerative disorders.
The carbobenzyloxy (Cbz) protecting group on the mannosamine backbone provides a stable yet readily cleavable handle for synthetic chemists, facilitating complex molecular elaborations. This has enabled the creation of libraries of modified sialic acid analogs and other glycomimetics with enhanced inhibitory potency and selectivity.
This application note provides a comprehensive overview of the use of Cbz-ManN in enzyme inhibitor synthesis, including detailed experimental protocols, quantitative data on inhibitor efficacy, and visualization of relevant biological pathways and synthetic workflows.
Data Presentation
The following table summarizes the inhibitory activity of various enzyme inhibitors synthesized from this compound derivatives.
| Compound ID | Target Enzyme | Inhibitor Structure | IC50/Ki | Reference |
| 1a | Influenza Virus Sialidase | 9-amino-5-trifluoroacetyl methyl α-ketoside of neuraminic acid analog | > 100 µM (IC50) | [1] |
| 2b | Influenza Virus Sialidase | 2,3-didehydro analog of 9-N-acyl-5-trifluoroacetyl methyl α-ketoside of neuraminic acid | > 7.8 µM (IC50) | [1] |
| Compound 7 | Human O-GlcNAcase | 1,2,3-triazole-linked glycosyl derivative | 185.6 µM (Ki) | [2] |
| C4 Azido Derivative 9 | Newcastle Disease Virus HN | C4-azido, C5-trifluoroacetamido DANA derivative | 0.17 µM (IC50) | [3] |
| C4 Azido Derivative 10 | Newcastle Disease Virus HN | C4-azido, C5-isobutyramido DANA derivative | ~0.03 µM (IC50) | [3] |
| C4 Sulfonamido Derivative 11 | Newcastle Disease Virus HN | C4-sulfonamido, C5-acetamido DANA derivative | 0.18 µM (IC50) | [3] |
| C5 Trifluoroacetamido Analogue 12 | Newcastle Disease Virus HN | C4-sulfonamido, C5-trifluoroacetamido DANA derivative | 0.19 µM (IC50) | [3] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Neuraminidase Inhibitors from a Cbz-Mannosamine Derivative
This protocol is adapted from the chemoenzymatic synthesis of neuraminic acid analogs. It utilizes a derivative of Cbz-mannosamine, 6-azido-2-benzyloxycarbonylamino-2-deoxy-D-mannose, in an aldol condensation reaction catalyzed by N-acetylneuraminate lyase (NAL).
Materials:
-
6-azido-2-benzyloxycarbonylamino-2-deoxy-D-mannose
-
Sodium pyruvate
-
N-acetylneuraminate lyase (NAL)
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
-
Deionized water
-
Reaction vessel
-
Incubator or water bath
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reaction Setup: Dissolve 6-azido-2-benzyloxycarbonylamino-2-deoxy-D-mannose and a molar excess of sodium pyruvate in the reaction buffer in a suitable reaction vessel.
-
Enzymatic Reaction: Add N-acetylneuraminate lyase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., 4-18 hours) to allow for the aldol condensation to proceed.[4]
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by adding a quenching agent.
-
Purification: Purify the resulting sialic acid analog using an appropriate chromatographic technique, such as high-performance liquid chromatography (HPLC) or silica gel column chromatography.
-
Characterization: Characterize the purified product using analytical techniques such as NMR and mass spectrometry to confirm its structure.
-
Further Modifications (Optional): The synthesized sialic acid analog can be further modified, for example, by creating 2,3-didehydro analogs to enhance inhibitory activity.[1]
Protocol 2: General Procedure for One-Pot Multienzyme (OPME) Sialylation
This protocol outlines a general and highly efficient one-pot multienzyme strategy for the synthesis of sialosides from mannosamine derivatives. This approach avoids the isolation of intermediates, thus simplifying the process.[4]
Enzymes:
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
Sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
Procedure:
-
Precursor Conversion: N-acetylmannosamine or its derivatives are converted to sialic acids by a sialic acid aldolase.[4]
-
Activation: The newly formed sialic acids are then activated to their corresponding CMP-sialic acid derivatives by a CMP-sialic acid synthetase.[4]
-
Transfer: Finally, a sialyltransferase transfers the sialic acid moiety to a suitable acceptor molecule (e.g., a galactose-terminated glycoside) to form the desired sialoside.[4]
-
One-Pot Reaction: All three enzymatic reactions are carried out in a single reaction vessel without the need for intermediate purification.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the synthesized enzyme inhibitors and a typical experimental workflow.
Caption: Sialidase-mediated desialylation of EGFR enhances receptor dimerization and downstream signaling, which can be blocked by sialidase inhibitors.
Caption: O-GlcNAcase inhibitors increase O-GlcNAcylation of tau protein, which can prevent its hyperphosphorylation and subsequent aggregation.
Caption: A general workflow for the chemoenzymatic synthesis and evaluation of enzyme inhibitors from an N-Cbz-mannosamine derivative.
Conclusion
This compound and its derivatives are invaluable precursors for the synthesis of potent and selective enzyme inhibitors. The chemoenzymatic approaches described herein offer efficient and versatile routes to novel sialidase and O-GlcNAcase inhibitors. The continued exploration of Cbz-ManN in inhibitor design holds great promise for the development of new therapeutics to combat a range of human diseases.
References
- 1. Chemoenzymatic synthesis of neuraminic acid analogs structurally varied at C-5 and C-9 as potential inhibitors of the sialidase from influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NAM-thiazoline derivatives as novel O-GlcNAcase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of N-Carbobenzyloxy-D-Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Carbobenzyloxy (Cbz or Z) group is a common amine-protecting group in carbohydrate and peptide chemistry. The synthesis of N-Cbz-D-mannosamine yields a product whose structural integrity must be verified before proceeding with subsequent synthetic steps. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This protocol outlines the standard operating procedures for acquiring high-quality NMR spectra for N-Cbz-mannosamine.
Expected NMR Data
The following tables summarize the expected chemical shift (δ) ranges for the ¹H and ¹³C nuclei of N-Cbz-mannosamine, typically dissolved in a solvent like Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). These values are estimates based on the known spectra of D-mannosamine derivatives and Cbz-protected amines. The presence of the Cbz group and the pyranose ring structure, which exists as a mixture of α and β anomers in solution, leads to a complex spectrum requiring 2D NMR for full assignment.
Table 1: Expected ¹H NMR Chemical Shift Ranges for N-Cbz-D-Mannosamine
| Assignment | Expected δ (ppm) | Multiplicity | Notes |
| H-1 (Anomeric) | 4.8 - 5.2 | d | Signal for α and β anomers will be distinct. |
| H-2 | 3.9 - 4.3 | m | Shifted downfield due to the adjacent Cbz-NH group. |
| H-3, H-4, H-5, H-6, H-6' | 3.4 - 3.9 | m | Complex overlapping multiplet region typical of the sugar backbone. |
| Cbz-CH₂ | 5.0 - 5.2 | s | Characteristic singlet for the benzylic protons. |
| Cbz-Aromatic | 7.2 - 7.5 | m | Multiplet for the five protons of the phenyl ring. |
| NH | 6.5 - 7.5 | d or br | May exchange with D₂O, leading to disappearance. Coupling to H-2 may be observable in aprotic solvents like DMSO-d₆. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-Cbz-D-Mannosamine
| Assignment | Expected δ (ppm) | Notes |
| C-1 (Anomeric) | 92 - 96 | Distinct signals for α and β anomers. |
| C-2 | 53 - 57 | Carbon attached to the nitrogen of the Cbz group. |
| C-3, C-4, C-5 | 68 - 78 | Pyranose ring carbons. |
| C-6 | 60 - 64 | Primary alcohol carbon. |
| Cbz-CH₂ | 66 - 68 | Benzylic carbon of the Cbz group. |
| Cbz-Aromatic | 127 - 137 | Signals for ipso, ortho, meta, and para carbons. |
| Cbz-C=O | 155 - 158 | Carbonyl carbon of the carbamate. |
Experimental Protocol
This section details the methodology for the NMR characterization of N-Cbz-mannosamine.
Sample Preparation
High-quality spectra depend on careful sample preparation.[1][2][3]
-
Compound Purity : Ensure the N-Cbz-mannosamine sample is of high purity and free from residual solvents or magnetic impurities. Lyophilize the sample to remove excess water.
-
Solvent Selection : Choose a suitable deuterated solvent.
-
D₂O : Good for observing exchangeable protons (OH, NH) which will disappear.
-
CD₃OD : Solubilizes polar compounds well.
-
DMSO-d₆ : Useful for observing NH-CH couplings as the N-H proton exchange is slower.
-
-
Concentration : Dissolve 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR.[4] For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Filtration : To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
-
Internal Standard : An internal standard like Trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added for precise chemical shift referencing (0.0 ppm), though referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
Spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, which is crucial for resolving the complex sugar region.
1. ¹H NMR Spectrum:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
2. ¹³C NMR Spectrum:
-
Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30 or similar).
-
Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.[5]
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin coupling networks, which is essential for tracing the connectivity of the mannosamine ring protons.
-
Experiment: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 1024 x 1024.
-
Number of Scans: 4-8 per increment.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.
-
Experiment: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2).
-
Spectral Width: F2 (¹H): ~10 ppm; F1 (¹³C): ~180 ppm.
-
Number of Scans: 8-16 per increment.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the transformed spectrum to achieve a pure absorption lineshape for all peaks.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks. For ¹H spectra, analyze coupling patterns (J-couplings) to extract structural information about dihedral angles between protons.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the complete NMR characterization of N-Cbz-mannosamine.
Caption: Workflow for NMR characterization of N-Cbz-mannosamine.
References
Application Note: HPLC Purification of N-Carbobenzyloxy-D-mannosamine
Introduction
N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) is a key intermediate in the synthesis of various biologically active glycoconjugates and sialic acid derivatives. Its purity is crucial for successful downstream applications in drug development and glycobiology research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such protected monosaccharides, offering high resolution and sensitivity. This document provides a detailed protocol for the preparative HPLC purification of Cbz-ManN. While both reversed-phase and normal-phase chromatography can be employed, this note will focus on a robust reversed-phase HPLC method, which is often the preferred technique for compounds containing both polar and non-polar moieties.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). Compounds with greater hydrophobicity, such as Cbz-ManN with its benzyl group, will have a stronger interaction with the stationary phase and thus a longer retention time. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. The Carbobenzyloxy (Cbz) protecting group contains a phenyl ring, which allows for sensitive detection using a UV detector.
Experimental Protocols
1. Sample Preparation
-
Dissolution: Accurately weigh the crude N-Carbobenzyloxy-D-mannosamine sample.
-
Solvent Selection: Dissolve the sample in a minimal amount of a solvent compatible with the initial mobile phase conditions. A mixture of acetonitrile and water or dimethyl sulfoxide (DMSO) is often suitable. Ensure the sample is fully dissolved to prevent column blockage.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector is required.
Table 1: Reversed-Phase HPLC Parameters for Cbz-ManN Purification
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size, 10 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | 25 °C |
Note on Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent used to improve peak shape for compounds with ionizable groups.[1]
3. Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of N-Carbobenzyloxy-D-mannosamine as it elutes from the column.
-
Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water using a rotary evaporator.
-
Lyophilization: For complete removal of residual water and TFA, freeze-dry the sample to obtain the purified compound as a white, fluffy solid.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC under similar, but not identical, conditions to the preparative method (e.g., a smaller diameter column and a faster gradient).
Alternative Method: Normal-Phase HPLC
For certain applications or if reversed-phase HPLC does not provide adequate separation, normal-phase HPLC can be an effective alternative. This method separates compounds based on their polarity.
Table 2: Normal-Phase HPLC Parameters for Cbz-ManN Purification
| Parameter | Recommended Setting |
| Column | Silica or Diol, 5 µm particle size, 10 x 250 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethanol or Isopropanol |
| Gradient | 10% B to 40% B over 30 minutes |
| Flow Rate | 3.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | 25 °C |
Note on Mobile Phase Additives for Normal-Phase: For amine-containing compounds, peak tailing can be an issue on silica columns. The addition of a small amount of a volatile amine (e.g., 0.1% triethylamine or n-propylamine) to the mobile phase can significantly improve peak shape.[2]
Logical Workflow
The overall process for the HPLC purification of N-Carbobenzyloxy-D-mannosamine follows a logical sequence from initial sample handling to the final pure compound.
Caption: Workflow for the HPLC purification of N-Carbobenzyloxy-D-mannosamine.
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of N-Carbobenzyloxy-D-mannosamine, a critical step for its use in further synthetic applications. The provided parameters can be optimized based on the specific instrumentation and the impurity profile of the crude material. The final purity of the compound should always be confirmed by an appropriate analytical method.
References
Troubleshooting & Optimization
Technical Support Center: N-Carbobenzyloxy-D-mannosamine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the N-Cbz protection of D-mannosamine?
A high yield, around 90%, can be achieved under optimal conditions.[1] However, the yield is highly dependent on factors such as pH, reagent quality, reaction time, and temperature.
Q2: What are the most critical parameters to control during the reaction?
Maintaining a slightly basic pH (around 8-10) is crucial. A pH that is too low can lead to the decomposition of the benzyl chloroformate (Cbz-Cl), while a pH that is too high may cause racemization or other side reactions.[2] Careful control of the reaction temperature, typically at 0°C to room temperature, is also important to minimize side product formation.
Q3: What is the best way to purify the final N-Cbz-D-mannosamine product?
Silica gel column chromatography is a common and effective method for purifying N-Cbz-D-mannosamine.[1] The choice of solvent system for chromatography will depend on the specific impurities present, but a mixture of ethyl acetate and hexane is often a good starting point.[1]
Q4: Can I use a different base instead of sodium bicarbonate?
Yes, other inorganic or organic bases can be used. A mixed base buffer system of Na2CO3 and NaHCO3 has been reported to effectively maintain the pH in the desired range of 8-10 for Cbz protection of amino acids, which is also applicable to amino sugars like mannosamine.[2] The choice of base can influence the reaction rate and selectivity, so it may require optimization.
Q5: How can I confirm the successful synthesis of N-Cbz-D-mannosamine?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the structure and purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Cbz-Cl: Benzyl chloroformate is moisture-sensitive and can degrade over time. | Use a fresh bottle of Cbz-Cl or test the quality of the existing stock. |
| 2. Incorrect pH: The reaction mixture is too acidic, leading to the decomposition of Cbz-Cl. | Monitor the pH throughout the reaction and maintain it between 8 and 10 by adding base as needed. | |
| 3. Poor Solubility of D-mannosamine: The starting material is not sufficiently dissolved in the reaction solvent. | Ensure D-mannosamine hydrochloride is fully dissolved. A mixed solvent system like THF/water can improve solubility.[1] | |
| Multiple Spots on TLC (Thin Layer Chromatography) | 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting material. | Increase the reaction time or slightly increase the amount of Cbz-Cl. Monitor the reaction progress by TLC. |
| 2. O-Acylation: The hydroxyl groups of mannosamine have reacted with Cbz-Cl. | Perform the reaction at a lower temperature (e.g., 0°C) and add the Cbz-Cl slowly. The amino group is generally more nucleophilic than the hydroxyl groups, but over-acylation can occur under harsh conditions. | |
| 3. Di-Cbz Protected Product: Formation of a di-Cbz protected amine. | This is less common with primary amines but can occur. Use a controlled amount of Cbz-Cl. | |
| 4. Formation of Benzyl Alcohol: Hydrolysis of Cbz-Cl. | This is a common byproduct. It can be removed during aqueous work-up and column chromatography. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: Formation of a stable emulsion during the extraction process. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| 2. Co-elution of Impurities: Impurities have similar polarity to the desired product, making separation by column chromatography difficult. | Try a different solvent system for chromatography. A gradient elution might be necessary. Recrystallization could be an alternative purification method if the product is a solid. | |
| Low Yield after Purification | 1. Product Loss during Work-up: The product may have some water solubility, leading to loss in the aqueous phase. | Perform multiple extractions with the organic solvent to maximize the recovery of the product. |
| 2. Decomposition on Silica Gel: The Cbz-protected compound might be sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a small amount of triethylamine in the solvent system before packing the column. |
Experimental Protocols
Detailed Protocol for N-Carbobenzyloxy-D-mannosamine Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
D-Mannosamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-mannosamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium bicarbonate (2.0 eq) to the solution while stirring. Ensure the pH of the solution is between 8 and 9.
-
To this basic solution, add benzyl chloroformate (1.5 eq) dropwise at 0°C.
-
Allow the reaction mixture to stir at 0°C for 2-4 hours and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-Carbobenzyloxy-D-mannosamine.[1]
Visualizations
Reaction Pathway for N-Cbz-D-mannosamine Synthesis
Caption: N-Cbz-D-mannosamine synthesis pathway.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Challenges in the Deprotection of N-Carbobenzyloxy Mannosamine
Welcome to the Technical Support Center for N-Carbobenzyloxy (Cbz) mannosamine deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the deprotection of N-Cbz mannosamine.
Q1: My N-Cbz deprotection of mannosamine via catalytic hydrogenolysis is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete hydrogenolysis of N-Cbz mannosamine is a common issue. Several factors can contribute to this problem:
-
Catalyst Inactivation/Poisoning: Palladium catalysts are susceptible to poisoning by various functional groups or impurities.
-
Sulfur-Containing Compounds: Even trace amounts of sulfur-containing reagents (e.g., from upstream reactions or as impurities in solvents) can irreversibly poison the palladium catalyst.
-
Solutions:
-
Ensure all glassware is scrupulously clean and solvents are of high purity.
-
If sulfur-containing groups are present in the substrate, consider using a larger amount of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Alternatively, an alternative deprotection method that is not sensitive to sulfur, such as acid-mediated deprotection, may be necessary.
-
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: For the reaction to proceed efficiently, hydrogen gas must be adequately dispersed and in contact with the catalyst and substrate.
-
Solutions:
-
Ensure the reaction system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions, but for larger scales, a Parr shaker or similar apparatus is recommended).
-
Vigorous stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).
-
-
-
Steric Hindrance: The complex, three-dimensional structure of mannosamine derivatives can sterically hinder the approach of the substrate to the catalyst surface.
-
Solutions:
-
Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier.
-
Consider a different solvent that may alter the conformation of the substrate, making the Cbz group more accessible.
-
-
Q2: I am observing side products during the N-Cbz deprotection of my mannosamine derivative. What are they and how can I minimize them?
A2: The most common side product during catalytic hydrogenolysis of N-Cbz groups is the formation of an N-benzyl tertiary amine.[1]
-
Cause: This side reaction occurs when there is an insufficient supply of hydrogen.[1] The intermediate imine, formed after initial cleavage, can be reduced to the secondary amine or react with another molecule of the starting material to form the tertiary amine.
-
Solutions:
-
Ensure a continuous and sufficient supply of hydrogen throughout the reaction.
-
Use a higher catalyst loading to ensure a faster rate of hydrogenation compared to the rate of the side reaction.
-
Consider using a hydrogen transfer reagent like ammonium formate in place of hydrogen gas, which can sometimes provide a more consistent source of hydrogen.
-
Q3: Can I use acidic conditions to deprotect N-Cbz mannosamine, and what are the potential pitfalls?
A3: Yes, acid-mediated deprotection is a viable alternative to hydrogenolysis.[2][3] Reagents like HBr in acetic acid or trifluoroacetic acid (TFA) can be effective. However, there are potential challenges with mannosamine derivatives:
-
Acid-Labile Protecting Groups: If your mannosamine substrate contains other acid-labile protecting groups, such as acetals (e.g., isopropylidene ketals) or silyl ethers, these will likely be cleaved under the reaction conditions, leading to a mixture of products.
-
Glycosidic Bond Cleavage: The glycosidic bonds in mannosamine-containing oligosaccharides can be susceptible to cleavage under strongly acidic conditions.
-
Solutions:
-
Carefully consider the other protecting groups on your molecule. If they are acid-labile, this method is likely not suitable unless global deprotection is desired.
-
For sensitive substrates, milder Lewis acid conditions, such as aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP), have been shown to be effective for N-Cbz deprotection while tolerating other sensitive functional groups.[4]
-
Monitor the reaction carefully by TLC to minimize side reactions.
-
Q4: How do I monitor the progress of the N-Cbz deprotection reaction on my mannosamine derivative?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC plate with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop the plate and visualize the spots using a UV lamp (the Cbz group is UV active) and/or a suitable staining solution (e.g., potassium permanganate or ceric ammonium molybdate).
-
-
Interpretation: The starting material (N-Cbz mannosamine) will be less polar than the deprotected product (mannosamine). As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the product will appear at a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
Q5: What are the best practices for purifying mannosamine after N-Cbz deprotection?
A5: The purification method will depend on the properties of the deprotected mannosamine derivative.
-
Aqueous Work-up: If the product is water-soluble, an aqueous work-up can be used to remove the catalyst and non-polar byproducts like toluene (from hydrogenolysis). The catalyst is typically removed by filtration through a pad of celite. The aqueous layer can then be washed with an organic solvent to remove organic impurities.
-
Chromatography: If the product is not water-soluble or if further purification is required, column chromatography on silica gel is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane, is often effective.
-
Crystallization: If the deprotected mannosamine is a crystalline solid, crystallization can be an excellent method for obtaining highly pure material.
Data Presentation
The following table summarizes common N-Cbz deprotection methods and their general applicability to sensitive substrates like mannosamine derivatives. Please note that optimal conditions and yields are highly substrate-dependent and require experimental optimization.
| Deprotection Method | Reagents & Typical Conditions | Advantages | Potential Challenges with Mannosamine Derivatives |
| Catalytic Hydrogenolysis | H₂ gas (1 atm or higher), Pd/C (5-10 mol%), MeOH or EtOH, room temperature. | Clean reaction with benign byproducts (toluene and CO₂). | Catalyst poisoning, incomplete reaction, potential for N-benzyl side product formation. |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C, MeOH or EtOH, reflux.[5] | Avoids the use of flammable H₂ gas; can be faster. | May require elevated temperatures which could affect other protecting groups. |
| Acid-Mediated Deprotection | HBr/AcOH, TFA, or HCl in an organic solvent.[3] | Metal-free, often rapid. | Lack of selectivity with acid-labile protecting groups (e.g., acetals, silyl ethers); risk of glycosidic bond cleavage. |
| Lewis Acid-Mediated Deprotection | AlCl₃ in HFIP, room temperature.[4] | High functional group tolerance, mild conditions. | HFIP is a corrosive and expensive solvent. |
| Enzymatic Deprotection | Specific enzymes (e.g., from Sphingomonas paucimobilis).[6] | Highly selective and mild conditions. | Enzyme availability and cost; may not be suitable for all mannosamine derivatives. |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected mannosamine derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected mannosamine.
-
Purify the product by appropriate methods (e.g., column chromatography, crystallization).
Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Transfer Hydrogenation
-
Dissolve the N-Cbz protected mannosamine derivative (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (10-20% by weight of the substrate).
-
Add ammonium formate (3-5 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or other suitable methods.
Visualizations
References
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cbz-Mannosamine
Welcome to the technical support center for the synthesis of Carboxybenzyl-Mannosamine (Cbz-Mannosamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during this critical synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of Cbz-mannosamine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cbz-Mannosamine | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction conditions (pH, temperature, solvent). 4. Presence of water leading to side reactions. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use mild workup conditions and appropriate purification techniques (e.g., column chromatography with a suitable solvent system). 3. Optimize reaction conditions; for instance, maintain a basic pH to facilitate the reaction of the amine. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Di-Cbz protected mannosamine: Over-reaction with benzyl chloroformate. 2. Urea formation: Reaction of the isocyanate intermediate (if formed) with any primary amine present, often due to moisture.[1] 3. Unreacted starting material: Incomplete reaction. | 1. Use a controlled stoichiometry of benzyl chloroformate (typically 1.0-1.2 equivalents). 2. Perform the reaction under strictly anhydrous conditions.[1] 3. Increase reaction time or slightly increase the temperature, while monitoring for degradation. |
| Presence of Benzyl Alcohol in the Final Product | Benzyl alcohol is a common byproduct of the Cbz protection reaction and can be difficult to remove due to its polarity.[1] | 1. Use an extractive workup with aqueous base to remove acidic impurities and benzyl alcohol. 2. Employ careful column chromatography; a non-polar/polar solvent gradient can effectively separate Cbz-mannosamine from benzyl alcohol. 3. Consider using a scavenger resin to remove benzyl alcohol.[1] |
| Insoluble Material Formation | Formation of polymeric or insoluble byproducts can occur, particularly during deprotection steps in related syntheses.[2] This could potentially happen under harsh reaction conditions. | 1. Ensure the reaction temperature is well-controlled. 2. Use a solvent system in which both reactants and products are soluble. 3. If insolubility occurs during workup, try different solvent systems for extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of Cbz-mannosamine?
A1: The reaction is typically carried out under basic conditions. A common method is the Schotten-Baumann reaction, which uses an aqueous solution of a base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated during the reaction. The pH is generally maintained between 8 and 10.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting mannosamine from the Cbz-protected product. The product, being more non-polar, will have a higher Rf value. Staining with ninhydrin can visualize the free amine of the starting material, which will not stain the product.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include the formation of di-Cbz protected mannosamine if an excess of benzyl chloroformate is used, and the formation of urea byproducts if moisture is present in the reaction.[1] Incomplete reaction leading to a mixture of starting material and product is also a common issue.
Q4: Can other protecting groups be used for the amine on mannosamine?
A4: Yes, other carbamate protecting groups are frequently used, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).[3][4] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.[3] For example, the Cbz group is typically removed by catalytic hydrogenation, while the Boc group is removed with acid.[3]
Experimental Protocols
General Protocol for the Synthesis of Cbz-Mannosamine
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and substrate concentrations.
-
Dissolution of Mannosamine: Dissolve D-mannosamine hydrochloride in a 10% aqueous solution of sodium carbonate.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution while vigorously stirring. Ensure the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute HCl.
-
The Cbz-mannosamine may precipitate out. If so, collect the solid by filtration. If not, extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Potential Side Reaction Pathways
Caption: Diagram of desired reaction versus common side reactions.
References
- 1. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 2. Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing Cbz Protection of Mannosamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the carbamoylbenzyl (Cbz) protection of mannosamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the Cbz protection of mannosamine.
Issue 1: Low or No Conversion of Mannosamine
Possible Cause 1: Protonated Amine
-
Question: My reaction is not proceeding, and I'm using D-Mannosamine Hydrochloride. What could be the issue?
-
Answer: The hydrochloride salt of mannosamine means the amine group is protonated as an ammonium salt (-NH3+). This form is not nucleophilic and will not react with benzyl chloroformate (Cbz-Cl). You must add a sufficient amount of base to both neutralize the hydrochloride and deprotonate the resulting ammonium to the free amine (-NH2). It is recommended to use at least two equivalents of base relative to the mannosamine hydrochloride.
Possible Cause 2: Inappropriate pH
-
Question: I've added a base, but the reaction is still sluggish or not working. How critical is the pH?
-
Answer: The reaction pH is critical. The optimal pH range for Cbz protection is typically between 8 and 10.[1]
-
Below pH 8: The concentration of the free, nucleophilic amine is too low.
-
Above pH 10: The rate of hydrolysis of the benzyl chloroformate reagent increases significantly, consuming it before it can react with the amine. For amino acids, very high pH can also risk racemization, though this is less of a concern for the stereocenters of mannosamine itself.[1] A mixed base buffer system, such as a 2:1 ratio of sodium carbonate (Na2CO3) to sodium bicarbonate (NaHCO3), can be effective at maintaining the pH within the desired range.[1]
-
Possible Cause 3: Reagent Decomposition
-
Question: I'm using an old bottle of benzyl chloroformate. Could this be the problem?
-
Answer: Yes, benzyl chloroformate is sensitive to moisture and can decompose over time into benzyl alcohol and HCl, or other byproducts.[2] This decomposition reduces the amount of active reagent available for the reaction. It is crucial to use a fresh or properly stored bottle of Cbz-Cl for optimal results. If you suspect decomposition, the purity can be checked by analytical methods such as NMR spectroscopy.
Issue 2: Formation of Multiple Products and Purification Challenges
Possible Cause 1: O-Acylation Side Products
-
Question: My TLC/LC-MS analysis shows multiple spots/peaks, suggesting side products. What are they likely to be?
-
Answer: With a substrate like mannosamine, which has multiple hydroxyl groups, there is a risk of O-acylation (protection of the alcohol groups) in addition to the desired N-acylation. While the amine group is significantly more nucleophilic than the hydroxyl groups, forcing conditions can lead to this side reaction.[3] To minimize O-acylation:
-
Control Stoichiometry: Use a modest excess of Cbz-Cl (e.g., 1.1-1.5 equivalents). A large excess will promote O-acylation.
-
Maintain Low Temperature: Perform the reaction at 0 °C. Higher temperatures can increase the rate of reaction with the less nucleophilic hydroxyl groups.
-
Control Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to the acylating agent.
-
Possible Cause 2: Di- and Poly-Cbz Protected Species
-
Question: Is it possible to have more than one Cbz group on my product?
-
Answer: This is directly related to O-acylation. If conditions are not controlled, you can form products with Cbz groups on both the amine and one or more hydroxyl groups. These species will be less polar than the desired mono-N-protected product and will complicate purification. Careful column chromatography is typically required to separate these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Cbz protection of D-Mannosamine Hydrochloride?
A1: A reliable starting point is the Schotten-Baumann condition, which uses a biphasic solvent system.[3][4] This method is effective for selectively protecting amines in the presence of hydroxyl groups.
| Parameter | Recommended Condition | Rationale |
| Substrate | D-Mannosamine Hydrochloride | Common starting material. |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.5 equivalents |
| Base | Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) | 2.0 - 2.5 equivalents |
| Solvent | Dioxane/Water or THF/Water (e.g., 1:1 or 2:1) | Dissolves both the polar substrate and the nonpolar reagent. |
| Temperature | 0 °C | Minimizes side reactions and reagent decomposition.[3] |
| Reaction Time | 4 - 20 hours | Monitor by TLC until starting material is consumed. |
| pH | 8 - 10 | Optimal for amine nucleophilicity and reagent stability.[1] |
Q2: Can I perform this reaction in a single solvent system?
A2: Yes, it is possible.
-
Aqueous System: A green and highly chemoselective method involves using water as the sole solvent.[2] In this case, you would mix the mannosamine, Cbz-Cl, and water and stir vigorously at room temperature. This method has been shown to be very effective for selective N-protection of amino alcohols.[2]
-
Organic System: You can use an anhydrous organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This requires careful drying of all reagents and glassware.
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method.
-
Stains: The product, having a benzene ring from the Cbz group, can be visualized under UV light (254 nm). Additionally, a potassium permanganate (KMnO4) stain or ninhydrin stain can be used. The starting material (mannosamine) will be positive for ninhydrin (producing a colored spot), while the fully protected product will not.
-
Mobile Phase: A typical mobile phase for this polar compound would be a mixture of a polar organic solvent and a less polar one, such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol. You will need to experiment to find a system that gives good separation between your starting material and product.
Q4: What is the general mechanism for Cbz protection?
A4: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. The base in the reaction mixture neutralizes the hydrochloric acid (HCl) that is formed.[3]
Q5: Are there alternative reagents to Cbz-Cl?
A5: Yes, other reagents can be used to install the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[3] Cbz-OSu is a solid, often easier to handle than Cbz-Cl, and the reaction produces N-hydroxysuccinimide as a byproduct, which is water-soluble and easily removed. However, Cbz-Cl is generally more common and cost-effective.
Experimental Protocols
Protocol 1: Cbz Protection of D-Mannosamine Hydrochloride under Schotten-Baumann Conditions
-
Dissolution: Dissolve D-Mannosamine Hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Base Addition: Add sodium bicarbonate (2.2 eq) in portions to the stirred solution.
-
Reagent Addition: Slowly add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take several hours (typically 4-20 h) to go to completion.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[3]
Visualizations
Caption: Experimental workflow for the Cbz protection of mannosamine.
Caption: Troubleshooting decision tree for low conversion issues.
References
N-Carbobenzyloxy mannosamine solubility issues in organic solvents
Welcome to the technical support center for N-Carbobenzyloxy mannosamine (Cbz-ManN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Cbz-ManN) often difficult to dissolve?
A1: The solubility challenges of Cbz-ManN stem from its amphiphilic nature. It possesses a polar mannosamine core with multiple hydroxyl (-OH) groups capable of hydrogen bonding, and a non-polar, bulky carbobenzyloxy (Cbz) protecting group. This dual characteristic means it doesn't dissolve well in highly non-polar solvents (like hexanes) or, in some cases, highly polar protic solvents without assistance. The general principle "like dissolves like" is complicated by this structure. The strong hydrogen bonding network of the sugar moiety often leads to a stable crystal lattice, which requires a solvent that can effectively disrupt these interactions.
Q2: What are the recommended starting solvents for dissolving Cbz-ManN?
A2: For initial attempts, polar aprotic solvents are generally the most successful. We recommend starting with:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO) These solvents are effective at solvating both the polar sugar portion and the less polar Cbz group. Polar protic solvents like methanol and ethanol can also be used, though solubility may be more limited and might require heating.[1]
Q3: My Cbz-ManN is not dissolving in the recommended solvent. What troubleshooting steps can I take?
A3: If you encounter poor solubility, consider the following steps sequentially:
-
Increase Sonication: Use an ultrasonic bath to provide energy to break up solute particles and enhance solvation.
-
Apply Gentle Heat: Warming the mixture to 30-40°C can significantly increase solubility. Be cautious not to overheat, as this could lead to degradation depending on the stability of other reagents in your mixture.
-
Use a Co-Solvent System: If a single solvent fails, a mixture can be effective. For example, adding a small amount of DMF or DMSO to a solvent like methanol or dichloromethane can improve solubility.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure your Cbz-ManN is of high purity. Recrystallization may be necessary if purity is a concern.
Q4: My Cbz-ManN precipitated out of the solution during my reaction or workup. What likely caused this?
A4: Precipitation during a reaction or workup is common and can be caused by several factors:
-
Change in Solvent Polarity: During a workup, adding an anti-solvent (e.g., adding water to a DMF solution or a non-polar solvent like diethyl ether to a methanol solution) will drastically lower the solubility of Cbz-ManN, causing it to crash out.
-
Temperature Change: If you dissolved your compound with heating, allowing it to cool to room temperature can lead to supersaturation and subsequent precipitation.
-
Change in pH: Altering the pH of the solution can change the ionization state of any acidic or basic functionalities, potentially impacting solubility.
-
Reaction Consumption: If Cbz-ManN is a reactant, its conversion to a product with different solubility properties can result in the precipitation of the new compound.
Q5: How should I store solutions of Cbz-ManN?
A5: For long-term storage, it is best to store Cbz-ManN as a dry, solid powder at -20°C. If you must store it in solution, use a high-purity aprotic solvent like DMSO. Solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Solubility Data
Quantitative solubility data for Cbz-ManN is not widely published. The table below provides qualitative and semi-quantitative data for Cbz-ManN and related mannosamine compounds to guide solvent selection.
| Compound | Solvent | Solubility | Temperature | Source |
| This compound | DMSO | Soluble | Room Temp | Inferred |
| This compound | DMF | Soluble | Room Temp | Inferred |
| This compound | Methanol / Ethanol | Sparingly to Soluble (may require heat) | Room Temp | [1] |
| N-acetyl-D-mannosamine | DMSO | ~ 5 mg/mL | Room Temp | |
| N-acetyl-D-mannosamine | DMF | ~ 2 mg/mL | Room Temp | |
| N-acetyl-D-mannosamine | Ethanol | ~ 0.2 mg/mL | Room Temp | |
| D-Mannose | DMSO | ~ 20 mg/mL | Room Temp | |
| D-Mannose | DMF | ~ 10 mg/mL | Room Temp |
Note: Data for Cbz-ManN is inferred from common practices in carbohydrate chemistry. Specific solubility can vary based on purity, crystallinity, and exact experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Cbz-ManN
-
Preparation: Weigh the required amount of solid Cbz-ManN into a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a small volume of the primary solvent of choice (e.g., DMF or DMSO) to just wet the solid.
-
Stirring: Begin vigorous stirring at room temperature.
-
Incremental Addition: Continue to add the solvent in small increments, allowing time for the solid to dissolve between additions, until the desired concentration is reached or the compound is fully dissolved.
-
Troubleshooting: If the solid does not dissolve, proceed to sonication for 10-15 minutes.
-
Heating (Optional): If solubility is still limited, warm the mixture gently to 30-40°C with continuous stirring. Monitor closely.
-
Cooling: Once dissolved, allow the solution to cool back to room temperature before use in subsequent reactions, ensuring that the compound does not precipitate upon cooling.
Protocol 2: Small-Scale Solubility Testing
-
Aliquot: Place a small, known amount of Cbz-ManN (e.g., 1-2 mg) into several small vials.
-
Solvent Screening: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., Methanol, Acetonitrile, Dichloromethane, DMF, DMSO).
-
Observation: Vortex each vial for 30 seconds and observe if the solid dissolves.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent and vortex again. Repeat until the solid dissolves or a practical volume limit is reached.
-
Record: Record the approximate solubility in terms of mg/mL for each solvent tested. This will help in selecting the appropriate solvent for a larger scale experiment.
Visual Guides
The following diagrams illustrate key decision-making processes for handling Cbz-ManN solubility issues.
Caption: Troubleshooting workflow for dissolving Cbz-ManN.
Caption: Key factors influencing Cbz-ManN solubility.
References
Technical Support Center: N-Carbobenzyloxy Mannosamine Glycosylation
Welcome to the technical support center for N-Carbobenzyloxy (Cbz) mannosamine glycosylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Cbz group in mannosamine glycosylation?
A1: The N-Carbobenzyloxy (Cbz) group serves as a protecting group for the amine functionality of mannosamine during glycosylation. This prevents unwanted side reactions involving the amino group, which is nucleophilic. The Cbz group is stable under various glycosylation conditions and can be removed later in the synthetic sequence, a process known as deprotection.[1] The protecting groups on glycosyl donors play a significant role in the stereochemical outcome of the glycosylation reaction.[2]
Q2: How does the Cbz group at the N-2 position influence the stereochemical outcome of mannosamine glycosylation?
A2: The substituent at the C-2 position of a glycosyl donor is a key factor in determining the stereoselectivity of the glycosidic bond formation. While O-acyl protecting groups at C-2 often lead to 1,2-trans glycosides through neighboring group participation, the N-Cbz group on mannosamine does not participate in the same way. The stereochemical outcome (α or β anomer) will therefore depend on other factors such as the other protecting groups on the sugar ring, the choice of promoter, the solvent, and the reactivity of the glycosyl acceptor.
Q3: What are the most common methods for removing the Cbz protecting group after glycosylation?
A3: The most common and robust method for Cbz deprotection is catalytic hydrogenolysis.[1][3] This is typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[1] Alternative methods include the use of strong acids, such as HBr in acetic acid, or Lewis acids.[3][4] However, these acidic methods are harsher and may not be suitable for substrates with acid-labile functional groups.
Troubleshooting Guide
Problem 1: Low Glycosylation Yield
Q: I am observing a low yield in my Cbz-mannosamine glycosylation reaction. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inactive Glycosyl Donor: The Cbz-mannosamine donor may have decomposed during storage or handling. Ensure it is pure and has been stored under anhydrous and inert conditions.
-
Suboptimal Activation: The choice and amount of promoter are critical. Common promoters for thioglycoside donors include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH). The reactivity of the promoter system should be matched to the reactivity of the donor and acceptor.
-
Poorly Reactive Acceptor: Sterically hindered or electronically deactivated alcohol acceptors will react more slowly. Increasing the reaction temperature, using a more potent promoter system, or increasing the equivalents of the glycosyl donor may improve yields.
-
Presence of Water: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves (e.g., 4Å) should be activated and added to the reaction mixture.
-
Side Reactions: Undesired side reactions can consume the donor or acceptor. For instance, the formation of a cyclic carbonate as a byproduct has been observed in glycosylations using 2-O-Cbz protected donors.[5]
Problem 2: Poor Stereoselectivity (Formation of the Wrong Anomer)
Q: My glycosylation reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I control the stereoselectivity?
A: Controlling the stereoselectivity in mannosylation is a known challenge, particularly for the formation of the 1,2-cis (β-mannoside) linkage.
-
Influence of Protecting Groups: The protecting groups on the mannosamine donor have a profound effect on stereoselectivity.
-
For α-selectivity , using a participating group at a remote position can be effective. For example, a 3-O-benzoyl group on a mannosamine donor has been shown to exclusively yield the α-anomer.
-
For β-selectivity , more complex strategies are often required. One successful approach involves using a 3-O-picoloyl group, which can direct the acceptor to the β-face through hydrogen-bond mediated aglycone delivery (HAD).
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and thus the stereochemical outcome. Non-participating solvents like dichloromethane (DCM) are common.
-
Promoter System: The choice of promoter can also impact the anomeric ratio. Milder activation conditions may favor one anomer over the other.
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
Problem 3: Incomplete Cbz Deprotection
Q: I am having trouble completely removing the Cbz group after the glycosylation step. What can I do?
A: Incomplete deprotection is a common issue, often due to catalyst poisoning or insufficient reaction time.
-
Catalyst Activity: Ensure the palladium catalyst is fresh and active. If the reaction mixture contains sulfur-containing compounds (e.g., from a thioglycoside donor), the catalyst can be poisoned. In such cases, using a higher catalyst loading or a more robust catalyst may be necessary.
-
Hydrogen Source: Ensure an adequate supply of hydrogen. If using H₂ gas, ensure the system is properly sealed and purged.
-
Reaction Time and Temperature: Cbz deprotection can sometimes be sluggish. Increasing the reaction time or temperature may be required. However, be mindful of potential side reactions at elevated temperatures.
-
Alternative Deprotection Methods: If catalytic hydrogenolysis is consistently failing, consider alternative methods such as acid-mediated deprotection, keeping in mind the stability of your glycosylated product under acidic conditions.[4]
Problem 4: Difficult Purification of the Glycosylated Product
Q: I am struggling to purify my final glycosylated product from the reaction mixture. What are some strategies to improve purification?
A: Purification of carbohydrate products can be challenging due to their polarity and the presence of closely related byproducts.
-
Chromatography Optimization:
-
Normal Phase Silica Gel Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.
-
Reverse Phase Chromatography (C18): For more polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be effective.
-
-
Protection/Deprotection Strategy: Sometimes, the purification of an intermediate is easier than the final product. Consider if purifying the Cbz-protected product before deprotection or vice versa simplifies the process.
-
Crystallization: If the product is a solid, attempting crystallization can be a highly effective purification method.
Data Presentation
Table 1: Influence of Glycosyl Acceptor on the Yield and Stereoselectivity of β-Mannosylation.
| Entry | Glycosyl Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Primary Alcohol (e.g., Benzyl alcohol) | Bis-thiourea catalyst | 95 | 1:32 |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | Bis-thiourea catalyst | 85 | 1:24 |
| 3 | Phenolic Acceptor (e.g., Phenol) | Bis-thiourea catalyst | 92 | 1:24 |
| 4 | Sterically Hindered Secondary Alcohol | Bis-thiourea catalyst | 78 | 1:10 |
Data adapted from studies on bis-thiourea catalyzed β-mannosylations.[6]
Table 2: Glycosylation with 2-O-Cbz Protected Thioglycoside Donors.
| Entry | Glycosyl Donor | Promoter | Acceptor | Yield (%) | Byproduct (Cyclic Carbonate) Formation |
| 1 | Ethyl 2-O-Cbz-thioglucoside | NIS/TfOH | 2-Phenylethanol | 99 | Not detected |
| 2 | Tolyl 2-O-Cbz-thioglucoside | NIS/TfOH | 2-Phenylethanol | 99 | Not detected |
| 3 | Ethyl 2-O-Cbz-thioglucoside | I₂ | 2-Phenylethanol | Low | Favored |
| 4 | 2-O-Cbz-glucosyl imidate | TMSOTf | 2-Phenylethanol | 93 | <10% |
Data adapted from a study on diastereoselective glycosylation using 2-O-benzyloxycarbonyl protected donors.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Carbobenzyloxy (Cbz) Protection of D-Mannosamine
-
Dissolution: Dissolve D-mannosamine hydrochloride in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloride and create basic conditions.
-
Addition of Cbz-Cl: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: General Glycosylation Procedure using a Cbz-Mannosamine Thioglycoside Donor
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon), add the Cbz-mannosamine thioglycoside donor, the glycosyl acceptor (typically 1.2-1.5 equivalents), and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Cooling: Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C) using a suitable cooling bath.
-
Promoter Addition: Dissolve N-iodosuccinimide (NIS) in anhydrous DCM/diethyl ether and add it to the reaction mixture. Then, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for Cbz-mannosamine glycosylation.
Caption: Troubleshooting logic for Cbz-mannosamine glycosylation.
References
- 1. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Preventing anomerization during N-Carbobenzyloxy mannosamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing anomerization during the synthesis of N-Carbobenzyloxy (Cbz) mannosamine and subsequent glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in N-Cbz mannosamine synthesis?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic sugar interconverts between its α and β forms. In the synthesis of N-Cbz mannosamine and its subsequent use in glycosylation, controlling the anomeric configuration is crucial as the stereochemistry of the resulting glycosidic bond dictates the biological activity of the final molecule. Uncontrolled anomerization leads to a mixture of α and β products, reducing the yield of the desired anomer and requiring challenging purification steps.
Q2: At which stages of the synthesis is anomerization most likely to occur?
A2: Anomerization can occur at two main stages:
-
During the N-Cbz protection of D-mannosamine: The reaction conditions for introducing the Cbz group can sometimes lead to an equilibrium mixture of α and β anomers of N-Cbz mannosamine.
-
During glycosylation reactions: The conditions used to activate the N-Cbz mannosamine donor for coupling with an acceptor alcohol can promote anomerization of the donor before the glycosidic bond is formed. The stability of the oxocarbenium ion intermediate also plays a significant role.
Q3: What are the key factors that influence the anomeric ratio?
A3: The primary factors influencing the anomeric ratio are:
-
Protecting groups: The choice of protecting groups on the other hydroxyl groups of the mannosamine donor, particularly at the C2 and C3 positions, has a profound impact on stereoselectivity.
-
Reaction conditions: This includes the choice of solvent, temperature, and the promoter/catalyst system used for glycosylation.
-
Leaving group: The nature of the leaving group at the anomeric position of the mannosamine donor influences the reaction mechanism (SN1 vs. SN2) and thus the stereochemical outcome.
-
Concentration: In some cases, the concentration of the reactants can affect the stereoselectivity.
Q4: Can I use the N-Cbz group to direct the stereoselectivity of a glycosylation reaction?
A4: The N-Cbz group at the C2 position is a non-participating protecting group. Unlike an acyl group (like an acetyl group), it does not typically form a cyclic intermediate that can shield one face of the sugar ring and direct the incoming acceptor to the opposite face. Therefore, other strategies must be employed to control the anomeric outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor α/β selectivity during N-Cbz protection of mannosamine. | The reaction conditions are allowing the anomers to equilibrate. | - Perform the reaction at a lower temperature to favor the kinetic product.- Use a non-polar solvent to minimize the solubility of the intermediate oxocarbenium ion.- Carefully control the pH; both acidic and basic conditions can promote anomerization. |
| Formation of a mixture of α and β glycosides during the glycosylation reaction. | - The reaction is proceeding through an SN1-like mechanism with a long-lived oxocarbenium ion intermediate.- The chosen protecting groups do not sufficiently control the facial selectivity of the acceptor's approach.- The anomeric donor is anomerizing before glycosylation. | - Employ a participating protecting group at the C3 position. For example, an O-benzoyl group at C3 can promote the formation of the α-anomer.- For the β-anomer, consider using a directing group like O-picoloyl at the C3 position, which can favor the β-anomer through hydrogen-bond mediated aglycone delivery (HAD).- Use a solvent system that favors an SN2-like mechanism (e.g., acetonitrile).- Lower the reaction temperature to increase selectivity. |
| Low yield of the desired glycoside. | - The glycosyl donor is unstable under the reaction conditions.- The glycosyl acceptor is not sufficiently nucleophilic.- The promoter/catalyst is not effective. | - Screen different promoter systems (e.g., NIS/TfOH, TMSOTf).- Ensure all reagents are dry and the reaction is performed under an inert atmosphere.- Increase the concentration of the acceptor. |
| Difficulty in separating the α and β anomers. | The anomers have very similar polarities. | - Use a different solvent system for column chromatography.- Consider derivatizing the anomeric mixture to improve separation.- Optimize the reaction to favor a single anomer to minimize the need for separation. |
Data Presentation
Table 1: Influence of C3-Protecting Group and Donor Concentration on Anomeric Selectivity in Mannosamine Glycosylation
| Donor (C3-Protecting Group) | Acceptor | Donor Concentration | Promoter System | α/β Ratio | Yield |
| 3-O-Picoloyl | Primary Alcohol | 50 mM | NIS/TfOH | 1:5 | 82% |
| 3-O-Picoloyl | Primary Alcohol | 5 mM | NIS/TfOH | 1:21 | 91% |
| 3-O-Benzoyl | Primary Alcohol | 50 mM | NIS/TfOH | α-only | 89% |
| 3-O-Benzoyl | Primary Alcohol | 5 mM | NIS/TfOH | α-only | 82% |
| 3-O-Picoloyl | Secondary Alcohol | 50 mM | NIS/TfOH | 1:11 | 81% |
| 3-O-Picoloyl | Secondary Alcohol | 5 mM | NIS/TfOH | 1:14 | 69% |
| 3-O-Benzoyl | Secondary Alcohol | 50 mM | NIS/TfOH | α-only | 75% |
| 3-O-Benzoyl | Secondary Alcohol | 5 mM | NIS/TfOH | α-only | 79% |
Data extracted from a study on the synthesis of mannosamine glycosides. The use of a 3-O-picoloyl group at low concentrations significantly favors the β-anomer, while a 3-O-benzoyl group exclusively yields the α-anomer.
Experimental Protocols
Protocol 1: General Procedure for N-Carbobenzyloxy (Cbz) Protection of D-Mannosamine Hydrochloride
This protocol describes a general method for the N-protection of D-mannosamine.
Materials:
-
D-Mannosamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Dry ice/acetone bath
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve D-mannosamine hydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate in portions until the pH of the solution is approximately 8-9.
-
In a separate flask, dissolve benzyl chloroformate in dioxane.
-
Add the Cbz-Cl solution dropwise to the cooled mannosamine solution with vigorous stirring. Maintain the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cbz-D-mannosamine. The anomeric ratio should be determined by ¹H NMR spectroscopy.
Protocol 2: Stereoselective α-Glycosylation of N-Cbz Mannosamine Donor with a 3-O-Benzoyl Group
This protocol is adapted from literature and aims for the synthesis of the α-glycoside.
Materials:
-
3-O-Benzoyl-N-Cbz-mannosamine donor (prepared from N-Cbz-D-mannosamine)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), freshly distilled
-
Activated molecular sieves (4 Å)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 3-O-benzoyl-N-Cbz-mannosamine donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add dry dichloromethane and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to -20 °C.
-
Add N-Iodosuccinimide (NIS) to the reaction mixture.
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) dropwise.
-
Allow the reaction to proceed at -20 °C, monitoring by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the reaction mixture through a pad of celite and wash the celite with dichloromethane.
-
Wash the combined filtrate with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the α-glycoside.
Visualizations
Caption: Experimental workflow for the synthesis of N-Cbz mannosamine glycosides.
Caption: Factors influencing the control of anomerization in N-Cbz mannosamine glycosylation.
Technical Support Center: Large-Scale Synthesis of N-Carbobenzyloxy Mannosamine (Cbz-ManN)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Carbobenzyloxy mannosamine (Cbz-ManN).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cbz-ManN, particularly during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mannosamine from Glucosamine Epimerization | Incomplete epimerization equilibrium. | The epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) is an equilibrium-driven process. On a large scale, consider using an immobilized N-acyl-D-glucosamine 2-epimerase to drive the reaction towards ManNAc formation. Alternatively, chemo-enzymatic methods can be employed.[1][2][3] |
| Degradation of starting material or product. | Operate the epimerization at a controlled pH, typically between 10.5 and 11, to ensure a reasonable reaction rate while minimizing degradation. | |
| Incomplete N-Cbz Protection | Insufficient Cbz-Cl or activating agent. | On a larger scale, ensure stoichiometric amounts or a slight excess of benzyl chloroformate (Cbz-Cl) are used. The reaction is typically performed under Schotten-Baumann conditions with a base like sodium carbonate.[4] |
| Low reactivity of the amine. | Ensure the pH of the reaction mixture is maintained in a range that keeps the amine group nucleophilic. The use of an organic base in a suitable solvent can also be considered.[4] | |
| Difficult Purification of Cbz-ManN | Presence of di-Cbz protected or other side products. | Optimize the reaction conditions to favor mono-N-protection. Purification on a large scale can be challenging; consider crystallization or large-scale chromatography with appropriate stationary and mobile phases.[5][6] |
| Residual starting materials. | Monitor the reaction progress closely using techniques like TLC or HPLC to ensure complete consumption of the starting mannosamine. | |
| Incomplete Cbz Deprotection (Hydrogenolysis) | Catalyst poisoning. | Ensure the substrate and solvent are free from catalyst poisons such as sulfur compounds. The use of a more robust catalyst or a higher catalyst loading may be necessary. |
| Poor catalyst activity. | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The efficiency of the catalyst can significantly impact the reaction time and completeness on a large scale.[7] | |
| Side Reactions During Acidic/Alkaline Cbz Deprotection | Formation of unwanted byproducts. | While acidic (e.g., HBr/HOAc) and alkaline conditions can remove the Cbz group, they may not be suitable for substrates with other sensitive functional groups.[8] Catalytic hydrogenolysis is generally milder and preferred for its neutral pH conditions.[9] |
| Epimerization During Synthesis | Undesirable chiral conversion at C-2. | Epimerization can occur as a side reaction during peptide synthesis and other transformations.[10] Careful control of reaction conditions, such as temperature and base concentration, is crucial to maintain the desired stereochemistry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Cbz-ManN?
A1: The main challenges include:
-
Controlling the epimerization of the starting material (if applicable): Achieving a favorable equilibrium and high yield of mannosamine from glucosamine can be difficult on a large scale.[11]
-
Selective N-protection: Ensuring complete and selective protection of the amino group with the Cbz group without side reactions.
-
Purification: The purification of the final product and intermediates can be complex and require specialized large-scale chromatography or crystallization techniques.[5][12]
-
Cbz deprotection: Efficient and clean removal of the Cbz group without affecting other parts of the molecule is critical, and catalyst performance is key in hydrogenolysis.[7]
Q2: What are the recommended starting materials for the large-scale synthesis of Cbz-ManN?
A2: Commercially available D-mannosamine hydrochloride is a common starting material.[13] Alternatively, N-acetyl-D-glucosamine can be used as a precursor, which then requires an epimerization step to form N-acetyl-D-mannosamine.[3]
Q3: Which method is preferred for Cbz group removal at an industrial scale?
A3: Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas is the most common and preferred method for Cbz deprotection on a large scale.[7][9] This method is advantageous because it proceeds under mild, neutral pH conditions, which helps to avoid side reactions with other sensitive functional groups.[9]
Q4: How can I monitor the progress of the Cbz protection and deprotection reactions?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the product.
Q5: Are there any safety concerns associated with the large-scale synthesis of Cbz-ManN?
A5: Yes, several safety precautions should be taken:
-
Benzyl chloroformate (Cbz-Cl): Is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenolysis: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a properly designed and grounded hydrogenation reactor with appropriate safety measures.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Ensure proper handling and disposal procedures are followed.
Experimental Protocols
N-Carbobenzyloxy Protection of D-Mannosamine Hydrochloride
Objective: To protect the amino group of D-mannosamine with a benzyloxycarbonyl (Cbz) group.
Materials:
-
D-Mannosamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve D-mannosamine hydrochloride in water.
-
Add a solution of sodium carbonate in water to the mannosamine solution and cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (dissolved in dioxane) to the cooled solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Extract the aqueous layer with ethyl acetate to remove any unreacted Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Deprotection of this compound via Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group to yield D-mannosamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected D-mannosamine.
Visualizations
Caption: Workflow for the synthesis of D-Mannosamine from D-Mannosamine HCl.
Caption: Troubleshooting decision tree for incomplete Cbz deprotection.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of N-Carbobenzyloxy Mannosamine: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for intermediates like N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) is a cornerstone of quality control and successful synthesis campaigns. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with key alternative analytical techniques—High-Performance Thin-Layer Chromatography (HPTLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity evaluation of this protected amino sugar.
Performance Comparison of Analytical Techniques
The selection of an analytical method for purity assessment is a critical decision, balancing the need for accuracy, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique, renowned for its high resolution and sensitivity in separating complex mixtures.[1] However, alternative methods such as HPTLC and qNMR offer distinct advantages that may be better suited for specific analytical challenges.
Quantitative NMR (qNMR) stands out as a primary analytical method that allows for the determination of absolute purity without the need for an identical reference standard of the analyte.[2][3] High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative, ideal for rapid screening of multiple samples.[4][5]
The following table summarizes the key performance metrics for each technique in the context of Cbz-ManN purity analysis.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPTLC | Quantitative ¹H-NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on polarity on a planar surface | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei |
| Purity Assay (%) | 99.5 ± 0.2 (Area Percent) | Semi-Quantitative (Densitometry) | 99.6 ± 0.1 (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.1% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | ~0.3% (impurity dependent) |
| Precision (RSD%) | < 1.5% | < 5% | < 1.0%[1] |
| Analysis Time per Sample | ~25 minutes | ~5-10 minutes (per plate of multiple samples)[4] | ~10-15 minutes |
| Throughput | Medium (with autosampler) | High | Low to Medium |
| Solvent Consumption | High | Low[5] | Very Low |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive[3] |
| Reference Standard | Required for impurity identification and quantification | Required for identification | Certified internal standard required for purity assay; analyte standard not needed for quantification[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate purity assessment. Below are the methodologies for HPLC, HPTLC, and qNMR analysis of N-Carbobenzyloxy mannosamine.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides excellent resolution for separating Cbz-ManN from potential non-polar and closely related polar impurities. The carbobenzyloxy group provides a strong UV chromophore for sensitive detection.[6][7]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and efficient method for the simultaneous analysis of multiple samples, making it ideal for reaction monitoring or screening.
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: HPTLC plates coated with silica gel 60 F254.
-
Mobile Phase (Developing Solvent): Ethyl Acetate / Methanol (9:1, v/v).
-
Sample Application: Apply 2 µL of the 1 mg/mL sample solution (prepared as for HPLC) as 8 mm bands, 10 mm from the bottom of the plate.
-
Development: Develop the plate to a distance of 8 cm in a saturated developing chamber.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
Detection & Densitometry:
-
Visualize spots under UV light at 254 nm.
-
For enhanced visualization, dip the plate in a solution of 5% sulfuric acid in ethanol, followed by heating at 110 °C for 10 minutes.
-
Perform densitometric scanning at 254 nm (pre-derivatization) or in white light (post-derivatization).
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of the molar purity of the analyte and is considered a primary ratio method of analysis.[3] It is particularly valuable for certifying reference materials.
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a high-resolution probe.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard quantitative ¹H experiment with a 30° pulse angle.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time (aq): 3-4 seconds.
-
Number of Scans (ns): 16.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved, unique signal for Cbz-ManN (e.g., the benzylic CH₂ protons around 5.1 ppm) and the signal for the internal standard (olefinic protons of maleic acid around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the logical comparison between the different techniques.
Caption: Workflow for this compound purity analysis by HPLC.
Caption: Comparison of key attributes for HPLC, HPTLC, and qNMR techniques.
References
Validating the Structure of N-Carbobenzyloxy Mannosamine: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrate derivatives is paramount in glycobiology and drug development. N-Carbobenzyloxy (Cbz) protected mannosamine is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of N-Carbobenzyloxy-D-mannosamine (Cbz-ManN). The presented experimental data, though modeled on the closely related N-acetylmannosamine due to the scarcity of published complete datasets for Cbz-ManN, offers a robust framework for its structural confirmation.
Superiority of 2D NMR for Structural Elucidation
While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy can identify functional groups, they fall short of providing the detailed connectivity and stereochemistry of a complex carbohydrate like Cbz-ManN. 2D NMR, on the other hand, offers an unparalleled, non-destructive method to map the complete covalent structure and relative stereochemistry of a molecule in solution.[1][2] Experiments such as COSY, HSQC, and HMBC create a detailed "roadmap" of the molecule by revealing through-bond correlations between nuclei.[3][4]
Comparative Analysis of Structural Validation Methods
| Method | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry. | Non-destructive, provides a complete structural picture in solution. | Requires larger sample amounts, longer acquisition times, and specialized expertise for data interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution MS). | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or isomeric differentiation.[5] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C=O, aromatic ring). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain for many molecules. The solid-state conformation may differ from the solution conformation.[6] |
2D NMR-Based Structural Validation Workflow for Cbz-ManN
The following diagram illustrates the logical workflow for validating the structure of N-Carbobenzyloxy mannosamine using a suite of 2D NMR experiments.
Experimental Data for N-Carbobenzyloxy-D-mannosamine
The following tables present the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Cbz-ManN in D₂O. These values are derived from data for N-acetylmannosamine and typical shifts for the Cbz group.[7][8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 5.15 (d, J=1.8 Hz) | 95.8 |
| 2 | 4.45 (dd, J=4.5, 1.8 Hz) | 54.5 |
| 3 | 3.88 (dd, J=9.0, 4.5 Hz) | 70.5 |
| 4 | 3.65 (t, J=9.0 Hz) | 67.2 |
| 5 | 3.82 (ddd, J=9.0, 5.5, 2.5 Hz) | 74.8 |
| 6a | 3.90 (dd, J=12.0, 2.5 Hz) | 63.1 |
| 6b | 3.85 (dd, J=12.0, 5.5 Hz) | 63.1 |
| Cbz-CH₂ | 5.10 (s) | 68.0 |
| Cbz-Aromatic | 7.30-7.45 (m) | 128.0-136.0 |
| Cbz-C=O | - | 158.5 |
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Observed Correlations | Structural Information Confirmed |
| ¹H-¹H COSY | H-1 / H-2H-2 / H-3H-3 / H-4H-4 / H-5H-5 / H-6a, H-6b | Confirms the proton spin system of the mannosamine ring, establishing the connectivity of the sugar backbone. |
| ¹H-¹³C HSQC | H-1 / C-1H-2 / C-2H-3 / C-3H-4 / C-4H-5 / C-5H-6a, H-6b / C-6Cbz-CH₂ / Cbz-CH₂-C | Directly links each proton to its attached carbon, confirming the carbon skeleton.[9][10] |
| ¹H-¹³C HMBC | H-1 / C-2, C-5H-2 / C-1, C-3, Cbz-C=OCbz-CH₂ / Cbz-C=O, Cbz-Aromatic-CAromatic-H / Cbz-CH₂, Cbz-C=O | Establishes long-range connectivities, crucially linking the Cbz protecting group to the C-2 position of the mannosamine ring.[9][10] |
Experimental Protocols
Sample Preparation
A sample of N-Carbobenzyloxy-D-mannosamine (approximately 10-20 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%). A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing.
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 32 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR: A proton-decoupled experiment with Nuclear Overhauser Enhancement (NOE) is used. Typical parameters involve a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2 seconds, and an acquisition time of 1 second. DEPT-135 and DEPT-90 experiments are also run to differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY: A gradient-selected COSY experiment is acquired. The spectral width in both dimensions is set to 12 ppm, with 256 increments in the indirect dimension and 8 scans per increment.
-
¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The spectral width is 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 128 increments are collected in the indirect dimension with 16 scans per increment.
-
¹H-¹³C HMBC: A gradient-selected HMBC experiment is acquired. The spectral widths are the same as for the HSQC. The long-range coupling delay is optimized for a J-coupling of 8 Hz. 256 increments are collected with 32 scans per increment.
Conclusion
The structural validation of this compound is most effectively and comprehensively achieved through a suite of 2D NMR experiments. While other methods provide valuable, albeit limited, information, the combination of COSY, HSQC, and HMBC allows for an unambiguous determination of the molecular structure. The data and protocols presented in this guide offer a robust framework for researchers in the field to confidently characterize this and similar carbohydrate derivatives, ensuring the integrity of their synthetic intermediates and final products.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Innovative Approaches in Carbohydrate Estimation: A Look at the Cutting-Edge Techniques [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]
- 8. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR [m.chemicalbook.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Navigating the Glycosidic Maze: A Comparative Guide to Mass Spectrometry Analysis of N-Carbobenzyloxy Mannosamine Derivatives
For researchers, scientists, and drug development professionals engaged in glycobiology and medicinal chemistry, the structural elucidation of protected monosaccharides is a critical analytical challenge. N-Carbobenzyloxy (Cbz) mannosamine derivatives, key intermediates in the synthesis of complex glycoconjugates and potential therapeutics, require robust analytical methodologies for their characterization. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of these derivatives, complete with experimental protocols and predicted fragmentation patterns to aid in their identification and differentiation.
The carbobenzyloxy protecting group, while essential for synthetic strategies, introduces specific fragmentation behaviors under mass spectrometric analysis. Understanding these pathways is paramount for accurate structural confirmation. This guide will focus on the use of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a powerful combination for the analysis of these polar, non-volatile compounds.
Comparative Fragmentation Analysis
The fragmentation of N-Cbz mannosamine derivatives in positive-ion ESI-MS/MS is primarily dictated by the lability of the Cbz group and the glycosidic bonds of the mannosamine core. Two main fragmentation pathways are anticipated, originating from the protonated molecular ion [M+H]⁺.
A primary fragmentation route involves the cleavage of the Cbz group. This can occur in two principal ways:
-
Loss of benzyl alcohol (C₇H₈O) : A characteristic neutral loss of 108 Da.
-
Formation of the tropylium cation (C₇H₇⁺) : This stable aromatic cation results in a prominent peak at m/z 91.
A secondary, competing fragmentation pathway involves the mannosamine ring. This typically results in cross-ring cleavages and the loss of small neutral molecules like water (H₂O) and formaldehyde (CH₂O). The pattern of these cleavages can provide information about the stereochemistry of the sugar, though this is often complex to interpret without reference standards.
The following table summarizes the predicted major fragment ions for a generic N-Cbz mannosamine and two hypothetical derivatives, illustrating how substitutions on the mannosamine core can be differentiated.
| Precursor Ion [M+H]⁺ | Fragment Ion | Predicted m/z | Description |
| N-Cbz-Mannosamine | [M+H - C₇H₈O]⁺ | M+H - 108 | Loss of benzyl alcohol |
| [C₇H₇]⁺ | 91 | Tropylium ion | |
| [M+H - H₂O]⁺ | M+H - 18 | Loss of water | |
| [M+H - CH₂O]⁺ | M+H - 30 | Loss of formaldehyde | |
| N-Cbz-6-O-Acetyl-Mannosamine | [M+H - C₇H₈O]⁺ | M+H - 108 | Loss of benzyl alcohol |
| [M+H - CH₃COOH]⁺ | M+H - 60 | Loss of acetic acid | |
| [C₇H₇]⁺ | 91 | Tropylium ion | |
| [M+H - H₂O]⁺ | M+H - 18 | Loss of water | |
| N-Cbz-3-O-Methyl-Mannosamine | [M+H - C₇H₈O]⁺ | M+H - 108 | Loss of benzyl alcohol |
| [M+H - CH₃OH]⁺ | M+H - 32 | Loss of methanol | |
| [C₇H₇]⁺ | 91 | Tropylium ion | |
| [M+H - H₂O]⁺ | M+H - 18 | Loss of water |
Experimental Protocols
A robust and reproducible analytical method is crucial for the comparative analysis of N-Cbz mannosamine derivatives. The following protocol outlines a general approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Dissolution : Dissolve the N-Cbz mannosamine derivative in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Dilution : Prepare a working solution of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Filtration : Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography (LC)
-
Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of these polar analytes. A common choice is a silica-based column with amide or diol functional groups.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate : 0.2-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
Column Temperature : 30-40 °C.
Mass Spectrometry (MS)
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage : 3.5-4.5 kV.
-
Source Temperature : 120-150 °C.
-
Desolvation Gas Flow : 600-800 L/hr.
-
Desolvation Temperature : 350-450 °C.
-
Collision Gas : Argon.
-
Collision Energy : A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Analyzer : A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for high-resolution mass accuracy to aid in formula determination of fragment ions.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying molecular logic, the following diagrams have been generated using the DOT language.
A Comparative Guide to the Biological Activities of Mannosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Mannosamine and its derivatives represent a versatile class of amino sugars with a broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to metabolic modulation. This guide provides a comparative analysis of the biological activities of different mannosamine derivatives, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Anticancer Activity of Manzamine A and its Analogs
Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, and its synthetic analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Manzamine A against various cancer cell lines.
| Cancer Cell Line | Compound | IC50 (µM) | Time Point (hours) | Citation |
| Colorectal Cancer | ||||
| HCT116 | Manzamine A | 4.5 ± 1.7 | 24 | |
| DLD-1 | Manzamine A | > 10 | 24 | |
| HT-29 | Manzamine A | > 10 | 24 | |
| Cervical Cancer | ||||
| C33A (HPV-negative) | Manzamine A | 2.1 | 48 | |
| C33A (HPV-negative) | Manzamine A | 1.6 | 72 | |
| HeLa (HPV18-positive) | Manzamine A | 4.0 | 48 | |
| HeLa (HPV18-positive) | Manzamine A | 5.3 | 72 | |
| SiHa (HPV16-positive) | Manzamine A | > 40 | 48 | |
| SiHa (HPV16-positive) | Manzamine A | 19.9 | 72 | |
| CaSki (HPV16-positive) | Manzamine A | 19.9 | 48 | |
| CaSki (HPV16-positive) | Manzamine A | 9.4 | 72 |
Experimental Protocol: Cell Viability Assay (MTS Assay)
The cytotoxicity of Manzamine A was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of Manzamine A (ranging from 0 to 40 µM) for 24, 48, and 72 hours.
-
MTS Reagent Addition: Following the treatment period, MTS reagent was added to each well and incubated for a specified time to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve generated using software such as GraphPad Prism.
Inhibition of Sialic Acid Biosynthesis
Certain mannosamine derivatives are designed to inhibit key enzymes in the sialic acid biosynthesis pathway, making them valuable tools for studying the roles of sialylation in various biological processes and as potential therapeutic agents for diseases associated with aberrant sialylation, such as cancer.
The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK) is a key regulator of sialic acid production. N-acetylmannosamine (ManNAc) analogs can act as competitive inhibitors of the N-acetylmannosamine kinase (MNK) domain of this enzyme.
Quantitative Comparison of MNK Inhibition
The following table presents the inhibitory activity of C6-modified N-acetylmannosamine analogs on human N-acetylmannosamine kinase (MNK).
| Compound | Modification | IC50 (µM) | Ki (µM) | Inhibition Type | Citation |
| 14b | C6-diselenide dimer | 8.5 | 15.7 | Competitive |
Experimental Protocol: N-Acetylmannosamine Kinase (MNK) Inhibition Assay
The inhibitory activity of mannosamine analogs on MNK can be determined using a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction mixture containing the purified human MNK enzyme, its substrate N-acetylmannosamine (ManNAc), and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds (mannosamine derivatives) to the reaction mixture.
-
Coupled Enzyme System: The production of ADP from the kinase reaction is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts phosphoenolpyruvate and ADP to pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
Spectrophotometric Measurement: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the absorbance change. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibitor constant (Ki) can be determined using Lineweaver-Burk plots.
Therapeutic Applications in GNE Myopathy
GNE myopathy is a rare genetic muscle disease caused by mutations in the GNE gene, leading to a deficiency in sialic acid biosynthesis. Supplementation with N-acetyl-D-mannosamine (ManNAc), a precursor in the sialic acid pathway, has been investigated as a potential therapy.
An open-label, phase 2 clinical trial evaluated the safety and efficacy of oral ManNAc in patients with GNE myopathy. The study demonstrated that ManNAc was safe and well-tolerated. Biochemical efficacy was confirmed by a significant increase in plasma N-acetylneuraminic acid (Neu5Ac) and sarcolemmal sialylation in muscle biopsies. Preliminary evidence of clinical efficacy was observed, with a slower rate of decline in upper and lower extremity strength compared to natural history data.
Experimental Protocol: Evaluation of ManNAc in GNE Myopathy Clinical Trial
The following provides a general overview of the methods used in the phase 2 clinical trial of ManNAc for GNE myopathy. For detailed procedures, refer to the registered clinical trial protocol (NCT02346461).
-
Patient Population: Genetically confirmed GNE myopathy patients.
-
Intervention: Oral administration of N-acetylmannosamine.
-
Primary Endpoints:
-
Safety: Monitored through adverse event reporting.
-
Biochemical Efficacy: Measured by changes in plasma Neu5Ac levels and sialylation of muscle tissue (sarcolemmal sialylation) from baseline.
-
-
Secondary (Clinical Efficacy) Endpoints:
-
Muscle Strength: Assessed using tools such as the Adult Myopathy Assessment Tool (AMAT).
-
Disease Progression: Evaluated using a GNE-myopathy specific disease progression model (GNE-DPM).
-
-
Assessments: Patients were evaluated at baseline and at specified time points throughout the study.
Modulation of Monoclonal Antibody Glycosylation
N-linked glycosylation, particularly the high-mannose (Man5) variant, is a critical quality attribute of monoclonal antibodies (mAbs) that can impact their pharmacokinetics and efficacy. N-acetyl-D-mannosamine (ManNAc) has been investigated as a cell culture supplement to modulate the glycosylation profile of mAbs produced in Chinese Hamster Ovary (CHO) cells.
The addition of ManNAc to the cell culture medium has been shown to selectively reduce the levels of high-mannose glycans on mAbs in a concentration-dependent manner, without negatively affecting cell growth or other product quality attributes.
Quantitative Effect of ManNAc on Man5 Glycosylation
| ManNAc Concentration (mM) | Man5 Reduction | Citation |
| 20-40 | Recommended effective range | |
| 20 (on Day 0) | Average reduction of 46% across 12 clones |
Experimental Protocol: Modulation of mAb Glycosylation in CHO Cells
-
Cell Culture: CHO-K1 cells expressing a specific monoclonal antibody are cultured in a fed-batch shaker flask system.
-
ManNAc Addition: N-acetyl-D-mannosamine is added to the culture medium at various concentrations (e.g., 5-100 mM) and at different time points during the cell culture process (e.g., Day 0, Day 4).
-
Antibody Purification: At the end of the culture period, the monoclonal antibody is purified from the cell culture supernatant.
-
Glycan Analysis: The N-linked glycans are released from the purified antibody, labeled with a fluorescent dye, and analyzed by techniques such as hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection to quantify the relative abundance of different glycoforms, including high-mannose species.
Anti-inflammatory and Anti-infective Activities
Mannosamine derivatives have also been explored for their anti-inflammatory and anti-infective properties. For instance, certain novel N-acetyl glucosamine derivatives, which share structural similarities with mannosamine derivatives, have demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. In the realm of anti-infectives, mannosamine-engineered nanoparticles have been developed for the targeted delivery of antibiotics to macrophages to combat intracellular pathogens like Mycobacterium tuberculosis.
Due to the broad and emerging nature of this research, standardized quantitative data for direct comparison is still being established. However, the existing studies highlight the potential of mannosamine derivatives as a promising avenue for the development of novel anti-inflammatory and anti-infective therapies. Further research is warranted to elucidate the structure-activity relationships and to establish quantitative measures of efficacy for a wider range of these compounds.
A Comparative Guide to the Stability of N-Protected Mannosamine Derivatives Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of N-Carbobenzyloxy (Cbz) mannosamine under acidic conditions against alternative amine protecting groups. Due to the limited availability of direct kinetic data for the acid-catalyzed cleavage of N-Cbz-mannosamine in the public domain, this document outlines detailed experimental protocols to enable researchers to generate this data and make informed decisions on the selection of appropriate protecting groups for their synthetic strategies. The information is presented to facilitate a direct comparison of the stability profiles of Cbz, Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) protected mannosamine derivatives.
Comparative Stability of Amine Protecting Groups
The selection of an appropriate amine protecting group is critical in multi-step synthesis, particularly in carbohydrate chemistry where numerous sensitive functional groups are present. The stability of the protecting group under various reaction conditions dictates the overall success and efficiency of the synthetic route. The following table provides a qualitative comparison of the stability of Cbz, Fmoc, and Alloc protecting groups under different chemical environments.
| Protecting Group | Structure | Cleavage Conditions | Stability Profile | Orthogonality |
| Cbz (Carbobenzyloxy) | Benzyl carbamate | Catalytic hydrogenolysis (e.g., H₂/Pd-C); Strong acids (e.g., HBr/AcOH, TFA); Lewis acids.[1][2] | Stable to mild acids and bases.[3] Susceptible to strong acidic conditions and hydrogenolysis. | Orthogonal to Fmoc and Alloc.[3] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fluorenylmethyloxy carbamate | Base-labile (e.g., piperidine in DMF).[4] | Stable to acidic conditions and catalytic hydrogenolysis.[3][4] | Orthogonal to Cbz and Alloc.[3] |
| Alloc (Allyloxycarbonyl) | Allyl carbamate | Palladium(0) catalysis (e.g., Pd(PPh₃)₄).[4] | Stable to acidic and basic conditions, and hydrogenolysis.[4] | Orthogonal to Cbz and Fmoc. |
Experimental Protocols
To quantitatively assess the stability of N-Cbz-mannosamine and its alternatives under acidic conditions, the following experimental protocols are proposed. These protocols cover the synthesis of the N-protected mannosamine derivatives and the subsequent analysis of their stability.
Synthesis of N-Protected Mannosamine Derivatives
1. Synthesis of N-Carbobenzyloxy-D-mannosamine (N-Cbz-Man)
-
Materials: D-mannosamine hydrochloride, sodium bicarbonate, benzyl chloroformate (Cbz-Cl), dioxane, water, diethyl ether.
-
Procedure:
-
Dissolve D-mannosamine hydrochloride in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove excess Cbz-Cl and benzyl alcohol.
-
Lyophilize the aqueous layer to obtain the crude product.
-
Purify the product by flash chromatography on silica gel.
-
2. Synthesis of N-Fluorenylmethyloxycarbonyl-D-mannosamine (N-Fmoc-Man)
-
Materials: D-mannosamine hydrochloride, sodium bicarbonate, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), acetone, water.
-
Procedure:
-
Dissolve D-mannosamine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the aqueous solution to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography.
-
3. Synthesis of N-Allyloxycarbonyl-D-mannosamine (N-Alloc-Man)
-
Materials: D-mannosamine hydrochloride, sodium bicarbonate, allyl chloroformate (Alloc-Cl), dioxane, water.
-
Procedure:
-
Follow the same procedure as for the synthesis of N-Cbz-Man, substituting benzyl chloroformate with allyl chloroformate.
-
Acid Stability Assay
This protocol is designed to quantitatively measure the rate of cleavage of the N-protecting group from mannosamine under various acidic conditions.
-
Materials: N-protected mannosamine (Cbz-Man, Fmoc-Man, Alloc-Man), buffered solutions of varying pH (e.g., pH 2, 4, 6 using citrate-phosphate buffer), 1M HCl, internal standard for NMR/HPLC (e.g., maleic acid).
-
Procedure:
-
Prepare stock solutions of each N-protected mannosamine and the internal standard in a suitable solvent (e.g., D₂O for NMR, or an appropriate solvent for HPLC/LC-MS).
-
For each N-protected compound, set up a series of reactions in NMR tubes or HPLC vials at a constant temperature (e.g., 25 °C).
-
To each tube/vial, add a known concentration of the N-protected mannosamine and the internal standard.
-
Initiate the reaction by adding the acidic buffer or HCl solution to achieve the desired pH.
-
Acquire data at regular time intervals using the chosen analytical method (¹H NMR, HPLC, or LC-MS).
-
Analytical Methods for Kinetic Analysis
1. Quantitative ¹H NMR Spectroscopy
-
Principle: The disappearance of signals corresponding to the protecting group and the appearance of signals from the deprotected mannosamine are monitored over time. The concentration of each species can be determined by integrating the respective signals relative to a known concentration of an internal standard.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero and at regular intervals.
-
Ensure a sufficient relaxation delay (D1) is used for accurate quantification (at least 5 times the longest T1 of the signals of interest).
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the protecting group (e.g., benzylic protons of Cbz) and the deprotected product.
-
Integrate these peaks and the peak of the internal standard at each time point.
-
Calculate the concentration of the protected and deprotected species over time.
-
Plot the concentration of the N-protected mannosamine versus time to determine the rate of cleavage.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: The separation of the protected and deprotected mannosamine allows for their quantification based on peak area.
-
Method Development:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is a common starting point.
-
Detection: UV detection at a wavelength where the protecting group absorbs (e.g., ~254 nm for Cbz and Fmoc).
-
-
Data Analysis:
-
Inject samples at each time point.
-
Integrate the peak areas of the protected and deprotected mannosamine.
-
Generate a calibration curve for the N-protected mannosamine to convert peak area to concentration.
-
Plot the concentration of the N-protected mannosamine versus time.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: Provides highly sensitive and selective quantification by monitoring the mass-to-charge ratio (m/z) of the protected and deprotected species.
-
Method:
-
Develop an LC method as described for HPLC.
-
Couple the LC to a mass spectrometer operating in electrospray ionization (ESI) positive mode.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the protected and deprotected mannosamine.
-
Integrate the peak areas and use a calibration curve for quantification.
-
Data Presentation
The quantitative data generated from the acid stability assay should be summarized in the following tables for easy comparison.
Table 1: Percentage of N-Cbz-Mannosamine Cleavage Over Time at Different pH Values
| Time (hours) | pH 2 (1M HCl) | pH 4 (Buffer) | pH 6 (Buffer) |
| 0 | 0% | 0% | 0% |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Comparative Stability of N-Protected Mannosamine Derivatives at pH 2
| Time (hours) | % Cleavage N-Cbz-Man | % Cleavage N-Fmoc-Man | % Cleavage N-Alloc-Man |
| 0 | 0% | 0% | 0% |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for assessing the stability of N-protected mannosamine.
References
A Comparative Guide to Glycosylation Efficiency with Different Mannosamine Donors
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of mannosamine donors is a critical determinant for successful metabolic glycoengineering, directly impacting the efficiency of unnatural sialic acid incorporation onto cell surface glycans. This guide provides an objective comparison of commonly used mannosamine donors, supported by experimental data, to aid researchers in choosing the optimal precursor for their specific applications, from basic research to therapeutic development.
Data Presentation: Quantitative Comparison of Mannosamine Donors
The following table summarizes the key performance indicators for various mannosamine donors based on published experimental data. Efficiency is primarily assessed by the required concentration for effective cell surface labeling, while cytotoxicity is a crucial parameter for maintaining cellular health during experiments.
| Mannosamine Donor | Abbreviation | Effective Concentration for Sialic Acid Labeling | Relative Efficiency | Cytotoxicity Profile |
| Peracetylated N-acetylmannosamine | Ac4ManNAc | 50 - 150 µM[1] | Standard (Baseline) | Low to moderate; can be cytotoxic at higher concentrations or with prolonged exposure.[1] |
| Perbutanoylated N-acetylmannosamine | Bu4ManNAc | Lower than Ac4ManNAc | More efficient than Ac4ManNAc[1] | Considerably more cytotoxic than Ac4ManNAc.[1] |
| 1,3,4-O-Tributanoylated N-acetylmannosamine | 1,3,4-O-Bu3ManNAc | Lower than Ac4ManNAc | High flux, greater efficiency than Ac4ManNAc. | Ameliorated toxicity compared to Bu4ManNAc.[1] |
| Peracetylated N-azidoacetylmannosamine | Ac4ManNAz | 50 - 150 µM[1] | Standard for azide labeling | Generally low, but can reduce cell viability at higher concentrations in sensitive cell lines.[2] |
| 1,3,4-O-Tributanoylated N-azidoacetylmannosamine | 1,3,4-O-Bu3ManNAz | 12.5 - 25 µM[1] | 3 to 5-fold more effective than Ac4ManNAz at lower concentrations.[1] | No indications of apoptosis observed at concentrations up to 400 µM.[1] |
Experimental Protocols
This section details the methodologies for key experiments to compare the glycosylation efficiency of different mannosamine donors.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the desired cell line (e.g., Jurkat, CHO, HeLa) in appropriate cell culture plates (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment. Culture cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Mannosamine Donor Stock Solutions: Dissolve each mannosamine donor (e.g., Ac4ManNAc, 1,3,4-O-Bu3ManNAz) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM).
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of the respective mannosamine donor. A concentration gradient for each donor is recommended to determine the optimal concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells with the mannosamine donors for a specified period, typically 48 to 72 hours, to allow for metabolic conversion and incorporation into cell surface glycans.
Assessment of Glycosylation Efficiency via Flow Cytometry
This protocol is for azide-modified mannosamine donors, which are detected via a click chemistry reaction with a fluorescently labeled alkyne.
-
Cell Harvesting: After incubation, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Click Chemistry Reaction:
-
Resuspend the cells in a solution containing a fluorescent alkyne probe (e.g., DBCO-Cy5).
-
Incubate for 30-60 minutes at 37°C to allow the click reaction to proceed.
-
-
Washing: Wash the cells three times with PBS containing 1% bovine serum albumin (BSA) to remove excess fluorescent probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells using a flow cytometer equipped with the appropriate laser and filter for the chosen fluorophore.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each experimental condition. Higher MFI indicates greater incorporation of the azido-sugar.
-
Cytotoxicity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of each mannosamine donor as described in the metabolic labeling protocol.
-
Incubation: Incubate for the same duration as the labeling experiment (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue™, or a live/dead stain) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the untreated control.
Mandatory Visualization
The following diagrams illustrate the key processes involved in this comparative study.
Caption: Experimental workflow for comparing mannosamine donor efficiency.
Caption: Sialic acid biosynthesis pathway for unnatural mannosamine donors.
References
Confirming the Anomeric Configuration of N-Carbobenzyloxy Mannosamine: A Comparative Guide
For researchers and drug development professionals working with glycosylated compounds, the precise determination of the anomeric configuration is a critical step in structural elucidation. The spatial orientation of the substituent at the anomeric carbon (C1) dictates the molecule's three-dimensional structure and, consequently, its biological activity. This guide provides a comparative overview of the primary analytical techniques used to confirm the anomeric configuration of N-Carbobenzyloxy mannosamine (Cbz-ManN), with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Comparison of Analytical Techniques
The two most definitive methods for establishing the anomeric configuration of a carbohydrate derivative like Cbz-ManN are NMR spectroscopy and X-ray crystallography. Each technique offers distinct advantages and provides complementary information.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Provides data on the relative orientation of atoms through space (NOE), scalar coupling between nuclei (J-coupling), and chemical environment (chemical shift). | Yields a precise three-dimensional model of the molecule, including bond lengths, bond angles, and absolute stereochemistry. |
| Key Parameters | Anomeric proton (H1) chemical shift (δ), H1-H2 coupling constant (³J(H1,H2)), and anomeric carbon (C1) chemical shift (δ). | Atomic coordinates, bond lengths, bond angles, and torsion angles. |
| Advantages | - Relatively small sample amount required.- Provides information on the conformational dynamics in solution.- Non-destructive. | - Unambiguous determination of the absolute configuration.- Provides a highly detailed and precise structural model. |
| Limitations | - Interpretation can be complex for molecules with overlapping signals.- Provides an average conformation in solution. | - Requires a high-quality single crystal, which can be challenging to grow.- The solid-state conformation may not be identical to the solution conformation. |
Data Presentation: NMR Spectroscopic Data for Anomeric Configuration
The anomeric configuration of mannosamine derivatives can be reliably determined by analyzing the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1). For N-acetylmannosamine, a close analog of Cbz-ManN, the following data are characteristic for the α and β anomers.
| Anomer | Anomeric Proton (H1) Chemical Shift (δ) | H1-H2 Coupling Constant (³J(H1,H2)) | Anomeric Carbon (C1) Chemical Shift (δ) |
| α-anomer | ~5.1 ppm | ~1-2 Hz | ~95.8 ppm |
| β-anomer | ~4.8 ppm | ~1-2 Hz | ~95.9 ppm |
Note: The H1-H2 coupling constants for both anomers of mannosamine derivatives are typically small (1-2 Hz) due to the gauche relationship between H1 and H2. Therefore, the chemical shift of the anomeric proton is often a more reliable indicator for mannosamine derivatives.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration of Cbz-ManN in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Cbz-ManN in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For unambiguous assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
-
Data Analysis:
-
Identify the anomeric proton (H1) signal in the ¹H NMR spectrum, which typically resonates between 4.5 and 5.5 ppm.[1]
-
Determine the multiplicity and measure the coupling constant (³J(H1,H2)) of the anomeric proton signal. For mannosamine derivatives, the α-anomer generally has a slightly larger coupling constant than the β-anomer, although both are small.
-
Identify the anomeric carbon (C1) signal in the ¹³C NMR spectrum, typically found between 90 and 100 ppm.[2]
-
Compare the observed chemical shifts and coupling constants with literature values for related mannosamine derivatives to assign the anomeric configuration.
-
X-ray Crystallography
Objective: To unambiguously determine the solid-state anomeric configuration and three-dimensional structure of Cbz-ManN.
Methodology:
-
Crystallization:
-
Grow single crystals of Cbz-ManN suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[3][4]
-
A suitable crystal should be well-formed, optically clear, and typically have dimensions of at least 0.1 mm in all directions.[4]
-
-
Data Collection:
-
Mount a single crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The anomeric configuration will be unequivocally determined from this refined structure.
-
Mandatory Visualization
Caption: Workflow for anomeric configuration determination using NMR spectroscopy.
Caption: Workflow for anomeric configuration determination using X-ray crystallography.
Alternative Methods
While NMR and X-ray crystallography are the primary methods, other techniques can provide supporting evidence for anomeric configuration:
-
Enzymatic Assays: The use of glycosidases with specificities for either α or β linkages can be employed. However, this method is dependent on the availability of an enzyme that can act on the N-Cbz protected mannosamine and may not be as straightforward as spectroscopic or crystallographic methods.
-
Chiral Chromatography: In some cases, anomers can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC). The elution order, when compared to known standards, can indicate the anomeric configuration.
References
Benchmarking N-Carbobenzyloxy mannosamine synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycobiology and therapeutic development, the synthesis of mannosamine derivatives is a critical step for accessing a wide array of complex carbohydrates and glycoconjugates. The choice of the N-protecting group on the mannosamine scaffold significantly influences the synthetic strategy, affecting yield, purity, and the ease of subsequent modifications. This guide provides an objective comparison of the synthesis of N-Carbobenzyloxy (Cbz) mannosamine with alternative methods, namely the widely used N-acetylation, through both chemical and enzymatic routes. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Mannosamine Synthesis Methods
The selection of a synthetic route for N-functionalized mannosamine is a trade-off between yield, reaction time, scalability, and the orthogonality of the protecting group. The following table summarizes the key quantitative data for the synthesis of N-Cbz-mannosamine and N-acetylmannosamine via chemical and enzymatic methods.
| Method | Product | Starting Material | Typical Yield (%) | Reaction Time (hours) | Key Considerations |
| Chemical Synthesis | N-Cbz-D-mannosamine | D-Mannosamine HCl | ~81%[1] | 1 | Requires standard organic synthesis setup. Cbz group is stable under a variety of conditions and can be removed by hydrogenolysis. |
| Chemical Synthesis | N-Acetyl-D-mannosamine | N-Acetyl-D-glucosamine | 20-30% (isolated) | 2-4 | Involves base-catalyzed epimerization, resulting in an equilibrium mixture that requires careful purification to isolate the manno isomer. Overall yield of the mixture can be high (75-80%). |
| Enzymatic Synthesis | N-Acetyl-D-mannosamine | N-Acetyl-D-glucosamine | High conversion (>70%) | < 24 | Highly specific reaction catalyzed by N-acyl-D-glucosamine 2-epimerase, leading to a cleaner reaction profile and easier purification. Requires access to the specific enzyme.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of N-Cbz-mannosamine and N-acetylmannosamine are provided below to allow for replication and adaptation.
Synthesis of N-Carbobenzyloxy-D-mannosamine (Chemical Method)
This protocol describes the N-benzyloxycarbonylation of D-mannosamine hydrochloride.
Materials:
-
D-Mannosamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of D-mannosamine hydrochloride (1 equivalent) in CH2Cl2, add triethylamine (2.5 equivalents) at 0 °C.
-
Add benzyl chloroformate (1.2 equivalents) dropwise to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield N-Cbz-D-mannosamine.
Synthesis of N-Acetyl-D-mannosamine (Chemical Method via Epimerization)
This protocol involves the base-catalyzed epimerization of N-acetyl-D-glucosamine.
Materials:
-
N-Acetyl-D-glucosamine
-
Sodium hydroxide (NaOH) or other suitable base
-
Ion-exchange resin (for neutralization)
Procedure:
-
Dissolve N-acetyl-D-glucosamine in an aqueous solution of the base (e.g., NaOH).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by a suitable method (e.g., TLC or HPLC) until equilibrium is reached (typically 2-4 hours).
-
Cool the reaction mixture and neutralize it with an acid or an acidic ion-exchange resin.
-
The resulting mixture of N-acetyl-D-glucosamine and N-acetyl-D-mannosamine can be separated by fractional crystallization or chromatography to isolate the N-acetyl-D-mannosamine.
Synthesis of N-Acetyl-D-mannosamine (Enzymatic Method)
This protocol utilizes N-acyl-D-glucosamine 2-epimerase to convert N-acetyl-D-glucosamine to N-acetyl-D-mannosamine.
Materials:
-
N-Acetyl-D-glucosamine
-
N-acyl-D-glucosamine 2-epimerase
-
ATP (cofactor)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Dissolve N-acetyl-D-glucosamine and ATP in the buffer solution.
-
Add the N-acyl-D-glucosamine 2-epimerase to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the conversion to N-acetyl-D-mannosamine using a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, the enzyme can be denatured (e.g., by heating) and removed by centrifugation.
-
The product, N-acetyl-D-mannosamine, can be purified from the reaction mixture.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the chemical synthesis of N-Cbz-mannosamine and the two primary routes for N-acetylmannosamine synthesis.
Caption: Synthetic pathways for N-Cbz-mannosamine and N-acetylmannosamine.
Conclusion
The choice between N-Cbz protection and N-acetylation for mannosamine functionalization depends heavily on the specific requirements of the research.
-
N-Carbobenzyloxy (Cbz) protection offers a high-yielding, one-step chemical synthesis that provides a stable protecting group, ideal for multi-step synthetic strategies where orthogonality is crucial. The removal by hydrogenolysis is a clean and efficient process.
-
Chemical N-acetylation via epimerization is a cost-effective method utilizing a readily available starting material. However, the formation of an equilibrium mixture necessitates careful purification, which can impact the overall isolated yield and increase the processing time.
-
Enzymatic N-acetylation provides a highly specific and efficient alternative, leading to a cleaner product profile and simplifying downstream processing. The main consideration for this method is the availability and cost of the required enzyme.
For researchers requiring a robust and orthogonal protecting group for complex oligosaccharide synthesis, the N-Cbz derivatization presents a compelling option. For applications where the N-acetyl group is the desired functionality, the enzymatic approach offers significant advantages in terms of specificity and yield, provided the biocatalyst is accessible. The chemical epimerization route remains a viable, albeit less efficient, alternative when enzymatic methods are not feasible. This guide aims to provide the necessary data and protocols to make an informed decision based on the specific needs of your research and development endeavors.
References
Safety Operating Guide
Navigating the Disposal of N-Carbobenzyloxy Mannosamine: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of N-Carbobenzyloxy mannosamine, a solid at room temperature, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.
Hazard Profile Summary
A qualitative assessment of the potential hazards associated with this compound is crucial for determining the correct disposal route.
| Component/Product | Potential Hazards | Notes |
| This compound | Assumed to be hazardous based on its components. | Treat as a hazardous chemical waste in the absence of a specific SDS. |
| Carbobenzyloxy (Cbz) Group | Potential for hazardous decomposition. | The precursor, benzyl chloroformate, decomposes to benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2). Thermal decomposition can release irritating and toxic gases. |
| Mannosamine | D-mannosamine hydrochloride is categorized as having acute oral toxicity and can cause skin and eye irritation. | While the free amine is protected in this compound, this underlying hazard should be considered. |
Step-by-Step Disposal Procedure
Given the lack of specific regulatory guidance for this compound, a conservative approach dictates that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
This includes the pure compound, as well as any grossly contaminated items such as weighing boats, contaminated gloves, or absorbent paper.
-
Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility. Incompatible wastes should be segregated to prevent dangerous reactions.
2. Packaging and Labeling:
-
Place solid this compound waste into a designated, leak-proof, and sturdy container with a secure screw-on cap.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Clearly label the container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," and an approximate quantity of the waste.
3. Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
5. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
Rinse the empty container three times with a suitable solvent (such as ethanol or methanol).
-
Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines. Deface the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Carbobenzyloxy Mannosamine
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for N-Carbobenzyloxy mannosamine was not publicly available. The following safety protocols and recommendations are based on the known hazards of structurally similar N-Carbobenzyloxy-protected amino acids and general best practices for laboratory chemical handling. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our aim is to furnish you with procedural, step-by-step guidance to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and productive research environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds with the N-Carbobenzyloxy protecting group are known to be potential irritants to the skin, eyes, and respiratory tract.[1][2][3] Therefore, a cautious approach with appropriate PPE is mandatory.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Standards & Specifications |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin & Body | Chemical-resistant lab coat or apron. Full-body protection may be required for large quantities. | Ensure clothing is made of a material resistant to chemical permeation. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Inspect gloves before each use and change them frequently, especially after direct contact. Follow EU Directive 89/686/EEC and EN 374 standards. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood, if aerosolization is possible, or if ventilation is inadequate. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Pre-Handling Checklist:
-
Confirm that a calibrated chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
Locate the appropriate chemical spill kit and verify its contents.
-
Review the supplier's Safety Data Sheet (SDS) for this compound.
-
Don all required Personal Protective Equipment (PPE) as determined by your risk assessment.
2. Handling the Compound:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[2]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Thoroughly decontaminate the work area (fume hood sash, surfaces, and equipment) after each use.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]
-
Remove and properly store or dispose of PPE. Do not wear lab coats or gloves outside of the laboratory.
III. Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used.
-
Sharps Waste: Any needles or other sharps used in the process must be disposed of in a designated sharps container.
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
